Azido-PEG16-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69N3O18/c36-38-37-2-4-42-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-54-30-32-56-34-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-41-3-1-35(39)40/h1-34H2,(H,39,40) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBRWZBFMOLGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H69N3O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG16-acid: A Versatile Heterobifunctional Linker in Biochemical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Azido-PEG16-acid is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile heterobifunctional linker in the fields of biochemistry, drug delivery, and materials science.[1][2] Its unique architecture, featuring a terminal azide group and a carboxylic acid, enables the covalent conjugation of a wide array of molecules through two distinct and highly efficient chemical reactions. The 16-unit PEG spacer imparts increased hydrophilicity, flexibility, and biocompatibility to the resulting conjugates, often improving their pharmacokinetic properties and reducing non-specific interactions.[2][3]
This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in bioconjugation, nanoparticle functionalization, and the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4] Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in a research setting.
Core Applications and Chemical Reactivity
The utility of this compound stems from its two orthogonal reactive handles:
-
Azide Group (-N₃): This moiety is a key component in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes to form a stable triazole linkage. It can also undergo Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN), which obviates the need for a potentially cytotoxic copper catalyst and is thus well-suited for applications in living systems.
-
Carboxylic Acid (-COOH): The terminal carboxylic acid can be activated to react with primary amines (-NH₂) to form a stable amide bond. This is a well-established and robust method for conjugating molecules to proteins, peptides, and other amine-containing biomolecules. The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance the efficiency and stability of the amine-reactive intermediate.
The PEG linker itself is not merely a spacer but plays a crucial role in the properties of the final conjugate. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to:
-
Increase hydrophilicity and aqueous solubility.
-
Enhance in vivo stability and prolong circulation half-life by reducing renal clearance and protecting against proteolytic degradation.
-
Reduce immunogenicity and non-specific binding.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₆₉N₃O₁₈ | |
| Molecular Weight | 819.94 g/mol | |
| Purity | > 96% | |
| CAS Number | 3080184-80-8 | |
| Storage Conditions | -20°C, desiccated |
Quantitative Data from Experimental Applications
| Application | Parameter Measured | Value | Source(s) |
| Nanoparticle Functionalization | Immobilization of azido-PEG-silane on magnetic nanoparticles (MNPs) | ~0.196 mmol of linker per gram of MNPs | |
| PROTAC Biological Activity | IC₅₀ of a synthesized PROTAC (CPR3) in MCF7 cancer cells | ~1-10 µM | |
| PROTAC Biological Activity | IC₅₀ of a synthesized PROTAC (CPR4) in A549 cancer cells | ~1-10 µM |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating an alkyne-containing biomolecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized biomolecule (e.g., protein, peptide, oligonucleotide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0-7.5)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a final concentration of 20-100 µM.
-
Dissolve this compound in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized biomolecule solution.
-
Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the alkyne.
-
Prepare a fresh premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Vortex briefly.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50 µM to 2 mM. A final concentration of 0.25 mM is a good starting point.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Mix the reaction gently by inversion or on a slow rotator.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Protocol 2: Two-Step Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein) using EDC and NHS.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Purification system (e.g., desalting column, dialysis)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A 2- to 5-fold molar excess of EDC and NHS over the PEG linker is typically used. For example, for a 10 mM solution of the PEG linker, add EDC to 20 mM and NHS to 50 mM.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Preparation of Amine-Containing Molecule:
-
Dissolve the protein or other amine-containing molecule in the Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein can be varied to control the degree of labeling. A 10- to 20-fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.
-
Purify the conjugate using a desalting column or dialysis to remove excess linker and byproducts.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General bioconjugation strategies using this compound.
Caption: Workflow for surface functionalization of nanoparticles.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
References
The Pivotal Role of the PEG16 Spacer Arm in Advanced Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the precise engineering of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is paramount to achieving desired efficacy and safety profiles. Central to the design of these complex molecules is the linker, a component that dictates stability, solubility, and the pharmacokinetic properties of the entire construct. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a cornerstone, with the PEG16 spacer arm offering a unique balance of properties for advanced drug development. This in-depth technical guide elucidates the multifaceted role of the PEG16 spacer arm, providing quantitative data, detailed experimental protocols, and visual representations of its function in key biological processes.
Core Principles of the PEG16 Spacer Arm
A PEG16 spacer is a hydrophilic linker composed of 16 repeating ethylene glycol units. Its primary role is to connect two or more molecular entities, such as an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase recruiter in a PROTAC. The inclusion of a PEG16 spacer confers several critical advantages:
-
Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads are hydrophobic, leading to challenges in formulation and a propensity for aggregation. The hydrophilic nature of the PEG16 spacer improves the overall solubility of the bioconjugate in aqueous environments, mitigating aggregation and improving manufacturability.[1][2]
-
Improved Pharmacokinetics: The PEG16 spacer increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life. This prolonged exposure can lead to greater accumulation at the target site.[3]
-
Steric Hindrance and Optimized Binding: The length of the PEG16 spacer provides sufficient distance between the conjugated molecules to minimize steric hindrance, allowing each component to interact optimally with its respective target.
-
Reduced Immunogenicity: The flexible PEG chain can create a "shielding" effect, masking potential immunogenic epitopes on the payload or linker, thereby reducing the risk of an unwanted immune response.
Data Presentation: Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. While data specifically for PEG16 is often part of broader studies on linker length, the following tables summarize general trends and provide representative data on how PEG spacer length influences key performance metrics of ADCs and PROTACs.
Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates
| PEG Linker Length | ADC Construct (Representative) | Target Cell Line | IC50 (nM) | General Trend with Increasing PEG Length |
| No PEG | Affibody-MMAE | HER2-positive | Baseline | - |
| PEG4 (4 kDa) | Affibody-MMAE | HER2-positive | 4.5-fold increase from baseline | Decreased in vitro potency |
| PEG10 (10 kDa) | Affibody-MMAE | HER2-positive | 22-fold increase from baseline | Decreased in vitro potency |
| PEG8 | Trastuzumab-MMAE | HER2-positive | 0.1 - 10 | Variable, depends on payload and target |
| PEG12 | Trastuzumab-MMAE | HER2-positive | 0.1 - 10 | Variable, depends on payload and target |
Data synthesized from multiple sources. Actual values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.
Table 2: Influence of PEG Spacer Length on In Vivo Pharmacokinetics of Bioconjugates
| PEG Linker Length | Bioconjugate Type | Animal Model | Half-life (t½) | General Trend with Increasing PEG Length |
| No PEG | Affibody-MMAE | Mouse | 19.6 min | - |
| PEG4 (4 kDa) | Affibody-MMAE | Mouse | 49.2 min (2.5-fold increase) | Increased half-life |
| PEG10 (10 kDa) | Affibody-MMAE | Mouse | 219.0 min (11.2-fold increase) | Increased half-life |
| PEG8 | ADC | Rat | ~150 hours | Generally longer half-life |
| PEG24 | ADC | Rat | ~200 hours | Generally longer half-life |
Data synthesized from multiple sources. Actual values are highly dependent on the specific bioconjugate, animal model, and experimental conditions.
Table 3: Effect of PEG Linker Length on PROTAC-Mediated Protein Degradation
| PEG Linker Length (atoms) | PROTAC Target | E3 Ligase | DC50 (nM) | General Trend with Increasing PEG Length |
| 12 | ERα | CRBN | Less potent | Optimal length is target-dependent |
| 16 | ERα | CRBN | More potent | Optimal length is target-dependent |
| <12 | TBK1 | VHL | No significant degradation | Longer linkers can improve degradation |
| >12 | TBK1 | VHL | Significant degradation | Longer linkers can improve degradation |
DC50 is the concentration required to induce 50% degradation of the target protein. Data is illustrative of general trends.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates utilizing a PEG16 spacer arm. The following protocols provide a framework for key experimental procedures.
Protocol for Synthesis of an Amide-Linked PROTAC with a PEG16 Spacer
This protocol describes the coupling of a carboxylic acid-functionalized warhead to an amine-functionalized PEG16 linker, followed by conjugation to an E3 ligase ligand.
Step 1: Amide Coupling of Warhead to Amine-PEG16-Boc
-
Reagents and Materials:
-
Warhead-COOH (1.0 eq)
-
Amine-PEG16-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEG16-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Warhead-PEG16-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Warhead-PEG16-Boc
-
DCM
-
TFA (20-50% v/v)
-
-
Procedure:
-
Dissolve Warhead-PEG16-Boc in DCM.
-
Add TFA to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Step 3: Final Amide Coupling to E3 Ligase Ligand
-
Reagents and Materials:
-
Warhead-PEG16-NH2 (from Step 2)
-
E3 Ligase Ligand-COOH (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the procedure in Step 1, substituting the appropriate reagents.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol for In Vitro Cytotoxicity Assay of an ADC
This assay determines the concentration of an ADC required to inhibit the growth of a target cancer cell line by 50% (IC50).
-
Materials:
-
Target cancer cells
-
96-well plates
-
ADC and control articles
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed target cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control articles.
-
Incubate the plates for 72 to 120 hours.
-
Assess cell viability using a suitable colorimetric or luminescent assay.
-
Calculate the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
-
Protocol for In Vivo Pharmacokinetic Study
This protocol outlines a typical study in a rodent model to determine the pharmacokinetic profile of a bioconjugate.
-
Materials:
-
Animal model (e.g., mice or rats)
-
Bioconjugate solution in a sterile buffer
-
Blood collection supplies
-
ELISA or LC-MS/MS for quantification
-
-
Procedure:
-
Administer a single intravenous (IV) dose of the bioconjugate to a cohort of animals.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h, 72h).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
Determine pharmacokinetic parameters (e.g., clearance, half-life, AUC) using appropriate software.
-
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: ADC Development with a PEG16 Spacer
References
An In-depth Technical Guide to the Hydrophilicity and Solubility of Azido-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilicity and solubility of Azido-PEG16-acid, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding these core physicochemical properties is paramount for the successful design and execution of experiments and for the formulation of novel therapeutics and diagnostics.
Introduction to this compound
This compound is a chemical tool that possesses a discrete-length polyethylene glycol (PEG) chain of 16 ethylene glycol units. This PEG spacer is flanked by an azide (-N₃) group on one terminus and a carboxylic acid (-COOH) group on the other. This unique architecture allows for orthogonal conjugation strategies: the azide group can participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxylic acid can be activated to form stable amide bonds with primary amines.
The incorporation of the PEG chain is a key design feature that significantly influences the molecule's physical and chemical properties, most notably its hydrophilicity and solubility.[1][2][3]
Core Physicochemical Properties
The defining characteristic of this compound, imparted by its PEG chain, is its pronounced hydrophilicity. This affinity for aqueous environments is crucial for its utility in biological applications.
Hydrophilicity
The hydrophilicity of this compound arises from the repeating ethylene glycol units (-CH₂CH₂O-). The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, leading to a high degree of hydration. This hydration shell around the PEG chain is responsible for its water-loving nature and contributes to the increased water solubility of molecules to which it is conjugated.[4]
The hydrophilicity of a surface modified with a PEG linker can be quantitatively assessed by measuring the water contact angle. A lower contact angle indicates a more hydrophilic surface.[1]
Solubility
The presence of the hydrophilic PEG chain makes this compound readily soluble in water and a variety of polar organic solvents. While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from the general properties of PEG derivatives. The principle of "like dissolves like" suggests good solubility in polar protic and aprotic solvents.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Examples | Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The PEG chain readily forms hydrogen bonds with protic solvents. The terminal carboxylic acid also contributes to solubility in these solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | The polarity of these solvents allows for favorable dipole-dipole interactions with the ether oxygens of the PEG chain. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The highly polar nature of the PEG chain and the terminal functional groups results in poor interaction with nonpolar solvents, leading to limited solubility. |
Note: Experimental verification is strongly recommended to determine the quantitative solubility for specific applications.
Experimental Protocols
Determination of Solubility (Saturation Shake-Flask Method)
This method is a gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, PBS, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be visible.
-
Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a pre-calibrated HPLC method or another appropriate analytical technique.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Determination of Relative Hydrophilicity (PEG Precipitation Assay)
This assay can be adapted to assess the relative hydrophilicity and solubility of this compound or its conjugates in aqueous solutions.
Materials:
-
This compound solution of known concentration
-
Polyethylene glycol (e.g., PEG 6000) stock solutions of varying concentrations (e.g., 0-40% w/v) in a suitable buffer
-
96-well microplate
-
Microplate reader
Methodology:
-
Plate Preparation: In a 96-well plate, create a series of dilutions of the PEG stock solution to achieve a range of final PEG concentrations.
-
Sample Addition: Add a fixed amount of the this compound solution to each well containing the different PEG concentrations.
-
Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Measure the absorbance or turbidity of each well using a microplate reader at a suitable wavelength (e.g., 600 nm). An increase in absorbance indicates precipitation.
-
Data Analysis: Plot the absorbance as a function of the PEG concentration. The PEG concentration at which 50% of the maximum precipitation occurs (PEG1/2) can be used as a measure of relative solubility.
Determination of Surface Hydrophilicity (Contact Angle Measurement)
This method is used to assess the hydrophilicity of a surface functionalized with this compound.
Materials:
-
A solid substrate (e.g., glass slide, silicon wafer)
-
Amine-functionalized silane for surface modification
-
This compound
-
EDC/NHS for carboxyl activation
-
Goniometer (contact angle measurement instrument)
-
High-purity deionized water
Methodology:
-
Surface Preparation: Clean and amine-functionalize the solid substrate using standard protocols.
-
Immobilization of this compound:
-
Activate the carboxylic acid group of this compound using EDC/NHS chemistry.
-
Immerse the amine-functionalized substrate in the activated this compound solution to allow for covalent bond formation.
-
Thoroughly rinse the substrate to remove any non-covalently bound material.
-
-
Contact Angle Measurement:
-
Place the functionalized substrate on the goniometer stage.
-
Dispense a small droplet of deionized water onto the surface.
-
Measure the angle between the substrate surface and the tangent of the water droplet at the solid-liquid-vapor interface.
-
A lower contact angle compared to the unmodified surface indicates increased hydrophilicity.
-
Visualizations
References
A Comprehensive Technical Guide to Azido-PEG16-acid for Click Chemistry Novices
For researchers, scientists, and professionals in drug development venturing into the realm of bioconjugation, "click chemistry" offers a powerful and elegant method for molecular ligation. At the heart of this technology are versatile bifunctional linkers, and among them, Azido-PEG16-acid has emerged as a particularly useful tool. This in-depth guide provides a foundational understanding of this compound, its applications, and detailed protocols for its use in the two major types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to this compound
This compound is a heterobifunctional linker molecule featuring three key components:
-
An azide group (-N3) at one terminus, which serves as a reactive handle for click chemistry.
-
A carboxylic acid group (-COOH) at the other end, enabling conjugation to primary amines (e.g., on proteins or other biomolecules) through stable amide bond formation.[1][2]
-
A polyethylene glycol (PEG) spacer of 16 ethylene glycol units , which enhances the molecule's solubility in aqueous solutions, increases its biocompatibility, and provides flexibility to the resulting conjugate, potentially reducing steric hindrance.[1][2][3]
This unique combination of features makes this compound a highly versatile reagent for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), surface functionalization of nanoparticles, and the modification of biomolecules for imaging and diagnostic purposes.
Quantitative Data
The physical and chemical properties of this compound are crucial for designing and executing successful click chemistry experiments. The following table summarizes key quantitative data for this reagent.
| Property | Value | Source(s) |
| Molecular Formula | C35H69N3O18 | |
| Molecular Weight | 819.93 g/mol | |
| Purity | ≥95% | |
| Appearance | Colorless to light yellow liquid/oil | |
| Storage Conditions | -20°C, protect from light | |
| Solubility | Soluble in DMSO and other organic solvents; the PEG spacer enhances aqueous solubility. |
Core Concepts: CuAAC vs. SPAAC
The azide group of this compound can react with an alkyne-containing molecule to form a stable triazole linkage. This reaction can be achieved through two primary methods:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that utilizes a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate.
Advantages of CuAAC:
-
Fast reaction rates: Generally faster than SPAAC, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.
-
Readily available reagents: Terminal alkynes are generally less complex and more affordable than the strained cyclooctynes used in SPAAC.
Disadvantages of CuAAC:
-
Cytotoxicity of copper: The copper catalyst can be toxic to living cells, limiting its application in in vivo studies.
-
Potential for side reactions: The copper catalyst can promote oxidative side reactions, potentially damaging sensitive biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that relies on the high ring strain of a cyclooctyne to react with an azide. This bioorthogonal reaction is ideal for applications involving living systems.
Advantages of SPAAC:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it suitable for in vivo and live-cell applications.
-
High selectivity: The reaction is highly specific between the azide and the strained alkyne, with minimal side reactions.
Disadvantages of SPAAC:
-
Slower reaction rates: Generally slower than CuAAC, with second-order rate constants typically in the range of 10⁻³-1 M⁻¹s⁻¹, depending on the cyclooctyne used.
-
Complex and expensive reagents: Strained cyclooctynes like DBCO and BCN can be more challenging and costly to synthesize.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for using this compound in both CuAAC and SPAAC reactions. These are general protocols and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water)
-
Sodium ascorbate stock solution (prepare fresh, e.g., 100 mM in water)
-
Reaction buffer (amine-free, e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of, for example, 1-10 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified biomolecule.
-
Add the this compound stock solution to achieve a desired molar excess (e.g., 2-10 fold) over the alkyne.
-
In a separate tube, premix the CuSO4 and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
-
Add the copper/ligand mixture to the reaction tube. The final copper concentration is typically in the range of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA.
-
Purify the conjugate using a suitable method to remove excess reagents and byproducts.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a strained alkyne (e.g., DBCO)-modified biomolecule with this compound.
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-functionalized protein)
-
This compound
-
Reaction buffer (amine-free, e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a reaction tube, add the strained alkyne-modified biomolecule.
-
Add the this compound stock solution to the biomolecule solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.
-
Ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid denaturation of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C for overnight incubation.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the structure of this compound and the workflows for CuAAC and SPAAC.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for CuAAC.
Caption: Experimental workflow for SPAAC.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Here is a brief guide to troubleshooting common problems in click chemistry reactions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst (CuAAC) - Degraded reagents - Low reactant concentrations - Steric hindrance | - Prepare fresh sodium ascorbate solution. - Ensure proper storage of all reagents. - Increase reactant concentrations. - Optimize linker length or attachment site. |
| High background or non-specific labeling | - Non-specific binding of copper (CuAAC) - Side reactions with thiols - Impure reagents | - Use a copper-chelating ligand in sufficient excess. - Consider pre-treating samples with a thiol-blocking agent. - Use high-purity reagents. |
| Incomplete reaction | - Insufficient reaction time or temperature - Presence of interfering substances in the buffer | - Optimize incubation time and temperature. - Avoid amine-containing buffers (e.g., Tris) in CuAAC. - Remove interfering substances by dialysis or buffer exchange. |
Conclusion
This compound is a powerful and versatile tool for researchers employing click chemistry. Its dual functionality, coupled with the benefits of the PEG spacer, makes it suitable for a wide array of bioconjugation applications. By understanding the fundamental principles of CuAAC and SPAAC and following detailed experimental protocols, even beginners can successfully utilize this reagent to advance their research in drug development and beyond. Careful consideration of the specific experimental needs will guide the choice between the copper-catalyzed and strain-promoted approaches, ensuring the generation of well-defined and functional biomolecular conjugates.
References
An In-depth Technical Guide to Azido-PEG16-acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG16-acid, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to be a valuable resource for researchers in bioconjugation, drug delivery, and materials science, offering detailed information on its physicochemical properties, reactivity, and protocols for its use in common bioconjugation techniques.
Core Properties of this compound
This compound is a versatile chemical tool featuring a terminal azide group and a carboxylic acid, separated by a 16-unit polyethylene glycol spacer. This structure allows for orthogonal conjugation strategies: the azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid can be activated to form stable amide bonds with primary amines. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates and provides spatial separation between the conjugated molecules.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 819.94 g/mol [1] |
| Molecular Formula | C₃₅H₆₉N₃O₁₈[1][2] |
| Linker Length (Calculated) | Approximately 6.2 nm (62 Å) |
Note on Linker Length Calculation: The linker length was estimated by summing the average bond lengths of the atoms in the linker's backbone in a fully extended conformation. This provides an approximate maximum length of the spacer arm.
Experimental Protocols
This compound's dual functionality allows for its use in two primary types of conjugation reactions. Below are detailed protocols for each.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for dissolving reagents
-
Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vial, combine the alkyne-containing molecule and a molar excess of this compound in the reaction buffer.
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio and let it stand for 3 minutes.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the solution containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as SEC, to remove unreacted reagents and byproducts.
-
Protocol 2: Amine Coupling via EDC/NHS Chemistry
This protocol details the conjugation of the carboxylic acid end of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
DMSO or DMF for dissolving reagents
-
Purification system (e.g., dialysis or SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Prepare fresh solutions of EDC and NHS in the activation buffer.
-
-
Activation of Carboxylic Acid:
-
Dissolve the this compound in the activation buffer.
-
Add EDC and NHS to the this compound solution. A typical molar ratio is a 1.5- to 5-fold excess of EDC and NHS over the PEG-acid.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.
-
Purify the conjugate using a suitable method, such as dialysis or SEC, to remove unreacted molecules and byproducts.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for CuAAC conjugation using this compound.
Caption: Workflow for amine coupling using this compound.
References
In-Depth Technical Guide: Storage and Handling of Azido-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical storage and handling conditions for Azido-PEG16-acid, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is paramount for ensuring the reagent's stability, reactivity, and the reproducibility of experimental outcomes.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound. The stability of the molecule is influenced by its azide and carboxylic acid functional groups, as well as the polyethylene glycol (PEG) spacer.
Recommended Storage Conditions:
For optimal stability, this compound should be stored at -20°C in a dry, dark environment. It is crucial to protect the compound from light and moisture to prevent degradation. When stored as a solid under these conditions, the reagent is expected to be stable for an extended period.
Stability in Solution:
When dissolved in a solvent, the stability of this compound can be compromised. It is highly recommended to prepare solutions fresh for each use. If storing a stock solution is necessary, it should be kept at -20°C or lower. For dissolution, anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended to preserve the reactivity of both the azide and carboxylic acid functionalities. The presence of water can lead to the hydrolysis of the carboxylic acid and potentially affect the azide group.
General Stability Considerations for Azido-PEG Compounds:
Table 1: General Stability and Handling of Azido-PEG Compounds
| Parameter | Recommendation/Observation | Rationale |
| Storage Temperature | -20°C | Minimizes degradation of the azide and carboxylic acid groups. |
| Light Exposure | Protect from light | The azide group can be light-sensitive. |
| Moisture | Store in a dry environment with desiccant | Prevents hydrolysis and maintains reagent integrity. |
| pH | Avoid strong acids and bases | Strong acids can protonate the azide group, while strong bases can deprotonate the carboxylic acid, affecting reactivity. |
| Solvents for Storage | Anhydrous DMF or DMSO | Preserves the reactivity of the functional groups. |
Handling and Safety Precautions
Standard laboratory safety practices should be employed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Weighing: Azido-PEG compounds can be low-melting solids and may be difficult to weigh. To facilitate handling, it is recommended to warm the vial to room temperature before opening to prevent moisture condensation and to prepare a stock solution.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Solubility
The polyethylene glycol (PEG) backbone of this compound imparts good solubility in aqueous buffers and many organic solvents. This property is advantageous for bioconjugation reactions, which are often performed in aqueous environments.
Table 2: Qualitative Solubility of PEG Compounds
| Solvent | Solubility | Notes |
| Water | Soluble | The hydrophilic PEG chain enhances aqueous solubility. |
| Dimethylformamide (DMF) | Soluble | A common solvent for dissolving PEG linkers for reaction. |
| Dimethyl sulfoxide (DMSO) | Soluble | Another common solvent for preparing stock solutions. |
| Dichloromethane (DCM) | Soluble | |
| Ethanol | Soluble |
Note: Specific solubility values (e.g., in g/L) for this compound are not widely published and may need to be determined empirically for specific applications.
Experimental Protocols
This compound is a versatile linker used in several key bioconjugation reactions. The following sections provide detailed methodologies for its primary applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a cornerstone of "click chemistry," provides a highly efficient and specific method for forming a stable triazole linkage between the azide group of this compound and a terminal alkyne.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., TBTA or THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMF or DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare stock solutions of CuSO₄ and sodium ascorbate in water.
-
Prepare a stock solution of the copper ligand in a suitable solvent (e.g., DMSO for TBTA).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule and this compound (typically a slight molar excess of the azide is used).
-
Add the reaction buffer.
-
Add the copper ligand to the reaction mixture.
-
Initiate the reaction by adding CuSO₄ followed by sodium ascorbate.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature with gentle stirring.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable chromatography method such as size-exclusion chromatography (SEC) or reversed-phase HPLC to remove unreacted reagents and the copper catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems where the cytotoxicity of copper is a concern. This reaction occurs between the azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
This compound
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare the strained alkyne-containing molecule in the reaction buffer.
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the strained alkyne-containing molecule. A molar excess of the azide linker is often used.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours.
-
Monitor the reaction progress by SDS-PAGE (for proteins), LC-MS, or HPLC.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess this compound.
-
Table 3: Kinetic Data for SPAAC Reactions with PEG Linkers
| Alkyne | Azide | Buffer | Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 1.22 | Reaction rates are influenced by buffer type.[1] |
| DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.85 | PBS can result in slower kinetics compared to HEPES.[1] |
| DBCO-trastuzumab | 3-azido-L-alanine | HEPES (pH 7) | ~0.18 | |
| DBCO-PEG5-trastuzumab | 3-azido-L-alanine | HEPES (pH 7) | ~0.27 | The presence of a PEG linker can increase the reaction rate by reducing steric hindrance.[1][2] |
Note: The kinetic data presented is for analogous compounds and reaction conditions. The exact rate constant for this compound will depend on the specific reaction partners and conditions.
Amide Bond Formation
The carboxylic acid moiety of this compound can be coupled with primary amines to form a stable amide bond. This is a common strategy for attaching the linker to proteins or other molecules.
Materials:
-
This compound
-
Amine-containing molecule
-
Coupling agents (e.g., EDC and NHS)
-
Anhydrous DMF or DCM
-
Amine-free buffer (e.g., MES buffer, pH 4.5-6)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DCM.
-
Add EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester intermediate. Stir at room temperature for 15-30 minutes.
-
-
Coupling to Amine:
-
Add the amine-containing molecule to the activated linker solution.
-
If the amine-containing molecule is in an aqueous buffer, ensure the final concentration of the organic solvent is low (<10%) to avoid denaturation of proteins.
-
Stir the reaction at room temperature for 1-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris) to react with any unreacted NHS ester.
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC or ion-exchange chromatography) to remove unreacted materials and byproducts.
-
Application in PROTACs and Visualized Workflows
This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
General PROTAC Mechanism and Signaling
The diagram below illustrates the general mechanism of action for a PROTAC, which often impacts cellular signaling pathways by degrading key protein components. For instance, if the target protein is a kinase involved in a cancer-related signaling cascade, its degradation will inhibit that pathway.
Caption: General mechanism of PROTAC-induced protein degradation and its impact on a signaling pathway.
Experimental Workflow: PROTAC Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
References
The Versatility of Azido-PEG16-acid in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is characterized by a continuous search for molecules with enhanced therapeutic properties, improved bioavailability, and targeted delivery. In this context, functionalized polyethylene glycol (PEG) linkers have emerged as indispensable tools. Among these, Azido-PEG16-acid stands out as a versatile heterobifunctional linker, offering a strategic combination of a terminal azide group for "click" chemistry and a carboxylic acid for stable amide bond formation. This guide provides a comprehensive overview of the theoretical applications of this compound in drug discovery, complete with experimental protocols and data to empower researchers in their quest for novel therapeutics.
Core Properties and Advantages of this compound
This compound is a monodisperse PEG linker composed of 16 ethylene glycol units, flanked by an azide (N3) group and a carboxylic acid (COOH) group. This specific structure imparts several advantageous properties crucial for drug development. The PEG16 spacer enhances the solubility and biocompatibility of conjugated molecules, while providing flexibility and reducing non-specific interactions.[1] The dual functionalities allow for a modular and efficient approach to bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C35H69N3O18 | [2] |
| Molecular Weight | 819.94 g/mol | [2] |
| Purity | >96% | [2] |
Key Applications in Drug Discovery
The unique bifunctional nature of this compound makes it a valuable asset in several key areas of drug discovery, including PEGylation, the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), nanoparticle drug delivery, and the surface modification of biomaterials.
Advanced PEGylation Strategies
PEGylation, the covalent attachment of PEG chains to therapeutic molecules, is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of drugs. It can enhance a drug's stability, solubility, and in-vivo half-life by increasing its hydrodynamic radius and protecting it from proteolytic degradation.
While specific pharmacokinetic data for a PEG16 linker is not extensively documented, studies on similar short-chain PEGs demonstrate a clear trend. For instance, an affibody-drug conjugate with a 4 kDa PEG linker (significantly larger than PEG16) showed a 2.5-fold increase in half-life compared to the non-PEGylated version.[3] It is reasonable to infer that a PEG16 linker would offer a modest but significant improvement in circulation time, making it suitable for applications where a moderate extension of half-life is desired without the potential for excessive accumulation.
Linker for Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, efficacy, and safety. This compound can serve as a hydrophilic and flexible linker in ADC constructs. The carboxylic acid end can be conjugated to the antibody, while the azide end allows for the attachment of an alkyne-modified cytotoxic drug via click chemistry. The PEG16 spacer can help to improve the solubility and reduce the aggregation of hydrophobic drug payloads.
PROTACs Development
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the linker are key parameters that need to be fine-tuned for optimal degradation efficiency. While the optimal linker length is target-dependent, a study on estrogen receptor-α targeting PROTACs found that a 16-atom linker was optimal. The PEG16 chain of this compound provides a significant portion of this length and the necessary flexibility. Furthermore, the hydrophilicity of the PEG linker can improve the solubility and cell permeability of the PROTAC molecule.
Nanoparticle Drug Delivery
Functionalization of nanoparticles with PEG is a common strategy to improve their stability, reduce immunogenicity, and prolong circulation time. This compound can be used to coat nanoparticles, with the carboxylic acid group anchoring to the nanoparticle surface and the azide group available for further functionalization, for example, with targeting ligands via click chemistry.
The density of PEG on the nanoparticle surface is a critical parameter. For PLGA nanoparticles, a surface PEG density of 6.5 PEG/100 nm² was found to be in the "brush" configuration, which is effective at preventing mucin binding. Achieving a specific surface density requires careful control over the conjugation reaction.
Surface Modification of Biomaterials
The surface properties of biomaterials play a crucial role in their interaction with biological systems. Modifying biomaterial surfaces with PEG can reduce non-specific protein adsorption and improve biocompatibility. This compound can be covalently attached to biomaterial surfaces containing amine groups, creating a hydrophilic and bio-inert coating. The terminal azide groups can then be used to immobilize specific biomolecules, such as growth factors or antibodies, to elicit a desired biological response.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Protocol 1: Amine Coupling of this compound to a Protein using EDC/NHS Chemistry
This two-step protocol is designed for the conjugation of the carboxylic acid group of this compound to primary amines on a protein.
Materials:
-
This compound
-
Protein with accessible primary amine groups (e.g., lysine residues)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching Solution (e.g., hydroxylamine, Tris, or glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound (e.g., 10-fold molar excess over the protein) in the Activation Buffer.
-
Add EDC (e.g., 2-fold molar excess over this compound) and NHS (e.g., 5-fold molar excess over this compound) to the this compound solution.
-
Incubate for 15 minutes at room temperature with gentle stirring to form the NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated Azido-PEG16-NHS ester solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary using a suitable buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution (e.g., final concentration of 10-50 mM) to the reaction mixture and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an azide-functionalized molecule (e.g., the product from Protocol 1) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Stock Solution Preparation:
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Dissolve the azide- and alkyne-containing molecules in the Reaction Buffer or a suitable solvent like DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule. A 1:3 to 1:5 molar ratio of the limiting reagent to the excess reagent is common.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO4 stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
-
Reaction Initiation:
-
Add the copper/ligand complex to the mixture of azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Quenching and Purification: Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper. Purify the final conjugate using a suitable method to remove excess reagents and byproducts.
Conclusion
This compound is a powerful and versatile tool in the drug discovery arsenal. Its well-defined structure, bifunctional nature, and the biocompatibility of the PEG spacer make it an ideal linker for a wide range of applications, from improving the pharmacokinetic profiles of small molecules and biologics to constructing sophisticated drug delivery systems. The experimental protocols provided in this guide offer a starting point for researchers to harness the potential of this valuable molecule in the development of next-generation therapeutics. As the field of targeted and personalized medicine continues to evolve, the strategic application of linkers like this compound will undoubtedly play a pivotal role in bringing safer and more effective treatments to patients.
References
Methodological & Application
Application Notes and Protocols: Covalent Conjugation of Azido-PEG16-acid to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. PEGylation can improve protein solubility, increase in vivo stability by reducing proteolytic degradation, and decrease immunogenicity. This application note provides a detailed protocol for the conjugation of a heterobifunctional Azido-PEG16-acid linker to a target protein.
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid group of the PEG linker and primary amine groups (e.g., the ε-amine of lysine residues) on the protein surface. The terminal azide group on the PEG linker serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions, allowing for the specific attachment of reporter molecules, small molecule drugs, or other biomolecules.
Principle of the Reaction
The conjugation is a two-step process:
-
Activation of Carboxylic Acid: EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1]
-
Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS stabilizes the reactive intermediate by converting it to a more stable amine-reactive NHS ester.[1] This NHS ester then efficiently reacts with primary amines on the protein at a physiological pH to form a stable amide bond.[1][2]
Materials and Equipment
Reagents:
-
Target protein
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 50 mM borate buffer, pH 8.0 (Note: Avoid buffers containing primary amines like Tris or glycine)
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Purification resins (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
-
Desalting columns
Equipment:
-
pH meter
-
Reaction vials
-
Stir plate and stir bars
-
Centrifuge
-
Chromatography system (e.g., FPLC, HPLC)
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (e.g., MALDI-TOF, ESI-MS)
-
SDS-PAGE equipment
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol is designed for a typical conjugation reaction. Optimization of the molar excess of the PEG reagent may be necessary depending on the protein and the desired degree of PEGylation.
1. Reagent Preparation:
-
Protein Solution: Prepare a 1-5 mg/mL solution of the protein in Coupling Buffer. If the protein is in a buffer containing primary amines, exchange it into the Coupling Buffer using a desalting column or dialysis.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
EDC Stock Solution: Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer. (Note: EDC is moisture-sensitive and hydrolyzes in aqueous solutions; always use freshly prepared solutions).
-
NHS/sulfo-NHS Stock Solution: Immediately before use, prepare a 200 mM stock solution of NHS or sulfo-NHS in Activation Buffer.
2. Activation of this compound:
-
In a reaction vial, combine a 20-fold molar excess of this compound (relative to the protein) with a 2-fold molar excess of both EDC and NHS (relative to the this compound).
-
Add Activation Buffer to the reaction vial to achieve a final concentration of approximately 50 mM this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
3. Conjugation to the Protein:
-
Add the activated this compound mixture to the protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling to the protein's primary amines.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
5. Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts by dialysis, tangential flow filtration, or by using a desalting column.
-
Further purify the PEGylated protein from the unconjugated protein using chromatography. The choice of method will depend on the physicochemical differences between the native and PEGylated protein.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for separation from the smaller, unconjugated protein.
-
Ion Exchange Chromatography (IEX): Separates based on charge. PEGylation can shield the protein's surface charges, altering its elution profile compared to the native protein.
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. PEGylation can alter the surface hydrophobicity of the protein.
-
Data Presentation: Quantitative Analysis
The efficiency of the conjugation reaction should be assessed. The following table provides a template for summarizing the quantitative data from a typical conjugation experiment.
| Parameter | Method | Typical Result |
| Protein Concentration | UV-Vis at 280 nm (pre- and post-purification) | > 80% recovery |
| Degree of PEGylation | Mass Spectrometry (MALDI-TOF or ESI-MS) | 1-3 PEG chains per protein |
| Conjugation Efficiency | SDS-PAGE with protein staining, Densitometry | > 70% of protein is PEGylated |
| Purity of Conjugate | SEC-HPLC or RP-HPLC | > 95% |
| Free PEG Content | SEC-HPLC with Refractive Index (RI) detection | < 5% |
Characterization of the Azido-PEGylated Protein
SDS-PAGE: A simple and rapid method to qualitatively assess the extent of PEGylation. The PEGylated protein will exhibit a higher apparent molecular weight than the unconjugated protein.
Mass Spectrometry: Provides a definitive measurement of the molecular weight of the conjugated protein, allowing for the determination of the number of PEG chains attached.
HPLC: Techniques such as SEC-HPLC and RP-HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC due to hydrolysis. | Use a fresh vial of EDC and prepare the stock solution immediately before use. |
| Buffer contains primary amines (e.g., Tris, glycine). | Exchange the protein into an amine-free buffer like PBS or MES. | |
| Incorrect pH for activation or coupling. | Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.2-8.0. | |
| Protein Precipitation | High concentration of reagents or protein. | Perform the reaction at a lower concentration or add reagents dropwise while stirring. |
| Change in protein solubility upon PEGylation. | Screen different buffer conditions for the conjugation reaction. | |
| Multiple PEGylated Species | High molar excess of PEG reagent. | Reduce the molar ratio of this compound to protein. |
| Long reaction time. | Optimize the reaction time to favor mono-PEGylation. |
Visualization of Experimental Workflow
Caption: Experimental workflow for protein PEGylation.
Logical Relationship of the Conjugation Chemistry
Caption: Chemical activation and coupling pathway.
References
Application Notes and Protocols for Azido-PEG16-acid in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG16-acid is a versatile, heterobifunctional linker molecule widely employed in bioconjugation and drug delivery.[1] Its structure features a terminal azide group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and a terminal carboxylic acid, enabling covalent linkage to primary amines through amide bond formation.[1] The polyethylene glycol (PEG) spacer, consisting of 16 ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugates while providing a flexible spacer arm.[1]
The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility. It facilitates the rapid and reliable formation of a stable triazole linkage between an azide and a terminal alkyne.[2][3] This reaction proceeds under mild conditions, often in aqueous environments, making it ideal for the modification of sensitive biomolecules such as proteins, peptides, and nucleic acids.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on optimizing reaction conditions, and methods for the purification and characterization of the resulting conjugates.
Key Features of this compound in CuAAC
-
High Reactivity and Yield: The azide group of this compound participates in CuAAC reactions to provide near-quantitative yields of the desired conjugate under optimized conditions.
-
Enhanced Solubility: The hydrophilic PEG chain imparts excellent water solubility to the linker and the resulting bioconjugate.
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce non-specific interactions and improve the pharmacokinetic properties of conjugated molecules.
-
Bifunctionality: The presence of both an azide and a carboxylic acid allows for a two-step conjugation strategy. For instance, a protein can first be modified with an alkyne, and then this compound can be attached via its azide group. The terminal carboxylic acid on the PEG chain is then available for further functionalization.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes a general method for the conjugation of an alkyne-modified biomolecule (e.g., a protein) with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in degassed water or an appropriate organic solvent like DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in degassed water.
-
Prepare a 50 mM stock solution of THPTA ligand in degassed water.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water. Note: This solution should be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The molar ratio of this compound to the alkyne-biomolecule can range from 1.1 to 10 equivalents, depending on the desired degree of labeling.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is recommended to stabilize the Cu(I) ion.
-
Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be between 2.5 and 5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
The reaction progress can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove excess reagents and byproducts. Size-exclusion chromatography (SEC) is a common and effective method for separating the larger bioconjugate from smaller molecules. Other techniques like ion-exchange chromatography (IEX) or reversed-phase HPLC (RP-HPLC) may also be suitable depending on the properties of the conjugate.
-
Protocol 2: Two-Step Conjugation Strategy for Antibody-Drug Conjugates (ADCs)
This protocol outlines the synthesis of an Antibody-Drug Conjugate (ADC) using this compound as a linker. This involves the initial modification of an antibody with an alkyne group, followed by the CuAAC reaction with an azide-functionalized payload.
Step 1: Antibody Modification with an Alkyne Handle
-
React the antibody with an N-hydroxysuccinimide (NHS) ester of an alkyne-containing molecule (e.g., NHS-alkyne) in a suitable buffer (e.g., PBS pH 7.4-8.0) for 1-2 hours at room temperature.
-
Remove the excess NHS-alkyne reagent by dialysis or size-exclusion chromatography.
-
Characterize the alkyne-modified antibody to determine the average number of alkynes per antibody.
Step 2: CuAAC Reaction with this compound-Payload
-
Synthesize the this compound-payload conjugate by reacting this compound with an amine-containing payload using standard carbodiimide chemistry (e.g., EDC/NHS coupling).
-
Purify the this compound-payload conjugate.
-
Follow the general CuAAC protocol (Protocol 1) to conjugate the alkyne-modified antibody with the this compound-payload.
Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors, including the concentrations of reactants and catalyst, temperature, and reaction time. The following tables provide typical reaction conditions and expected yields based on data from similar PEGylated systems.
Table 1: Typical Reaction Conditions for CuAAC with Azido-PEGylated Linkers
| Parameter | Concentration/Ratio | Notes |
| Alkyne-Biomolecule | 10 µM - 1 mM | Higher concentrations generally lead to faster reactions. |
| This compound | 1.1 - 10 equivalents | An excess of the PEG linker can drive the reaction to completion. |
| CuSO₄ | 50 µM - 1 mM | The optimal concentration depends on the scale and nature of the reactants. |
| THPTA Ligand | 5 equivalents to Cu | A 5:1 ligand-to-copper ratio is recommended for bioconjugation. |
| Sodium Ascorbate | 2.5 - 5 mM | Should be added from a freshly prepared stock solution. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive biomolecules, though reaction times may be longer. |
| Reaction Time | 1 - 4 hours | Can be extended overnight if necessary. |
Table 2: Influence of Reaction Parameters on Yield for a Model CuAAC Reaction
| Pressure (bar) | Catalyst/Alkyne Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 130 | 0.5 | 35 | 24 | 82.32 |
| 130 | 0.5 | 35 | 48 | 87.14 |
| 80 | 0.1 | 35 | 24 | 37.45 |
| 130 | 0.1 | 35 | 24 | 50.89 |
| 80 | 0.5 | 45 | 24 | 45.12 |
Note: The data in Table 2 is adapted from a study using a PEG-alkyne and an azide in supercritical CO₂ and is provided for illustrative purposes to show the effect of varying reaction parameters.
Visualizations
Caption: General workflow of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
Application Notes and Protocols for Azido-PEG16-acid in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG16-acid for strain-promoted azide-alkyne cycloaddition (SPAAC). This versatile heterobifunctional linker is an invaluable tool in bioconjugation, drug delivery, and proteomics, enabling the precise and efficient covalent linkage of molecules in complex biological environments.
Introduction to this compound and SPAAC
This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker featuring a terminal azide (N₃) group and a carboxylic acid (-COOH) group, separated by a 16-unit PEG chain. This structure provides several key advantages for bioconjugation:
-
Azide Group: The azide moiety serves as a stable and bioorthogonal handle for SPAAC reactions. It reacts specifically and efficiently with strained alkynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst.[1] This makes it ideal for applications in living systems.[2]
-
Carboxylic Acid Group: The terminal carboxylic acid allows for the covalent attachment of the linker to amine-containing molecules (e.g., proteins, peptides, small molecule drugs) through standard amide bond formation.[1]
-
PEG16 Spacer: The long, hydrophilic PEG16 chain enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius.[2][3]
Strain-promoted azide-alkyne cycloaddition is a powerful "click chemistry" reaction driven by the high ring strain of cyclooctynes. This bioorthogonal reaction is highly selective, proceeds rapidly under physiological conditions (pH, temperature), and forms a stable triazole linkage.
Key Features and Applications
-
Biocompatibility: The absence of a copper catalyst makes SPAAC suitable for live-cell imaging and in vivo studies.
-
High Selectivity: The azide and strained alkyne groups react specifically with each other, minimizing off-target reactions with other functional groups found in biological systems.
-
Favorable Kinetics: The reaction proceeds efficiently with favorable kinetics, and the inclusion of a PEG linker has been shown to potentially increase reaction rates.
-
Versatility: this compound is a key component in the modular synthesis of complex biomolecules, including:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to antibodies for targeted cancer therapy.
-
PROteolysis TArgeting Chimeras (PROTACs): Connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation.
-
Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other probes to proteins, peptides, or nucleic acids for imaging and detection.
-
Surface Functionalization: Modifying the surfaces of nanoparticles, liposomes, or other materials to improve their biocompatibility and targeting capabilities.
-
Data Presentation
While specific kinetic data for this compound is not extensively published in comparative tables, the following table summarizes representative second-order rate constants for SPAAC reactions between various azides and strained alkynes. The inclusion of a PEG linker, such as in this compound, has been demonstrated to increase reaction rates by an average of 31 ± 16% compared to non-PEGylated counterparts, likely by reducing steric hindrance and improving accessibility of the reactive groups.
| Strained Alkyne | Azide Moiety | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | ~0.3 - 0.9 | |
| BCN | Benzyl Azide | ~0.03 - 0.1 | |
| DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 (in HEPES buffer, pH 7) | |
| DBCO | 3-azido-L-alanine | 0.32 - 0.85 (in PBS, pH 7) | |
| DBCO-PEG5 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 |
Experimental Protocols
The following protocols provide detailed methodologies for the two key reactions involving this compound: amide bond formation to attach the linker to an amine-containing molecule, and the subsequent SPAAC reaction.
Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule of interest (e.g., protein, peptide, small molecule)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the NHS ester.
-
-
Amide Coupling Reaction:
-
Dissolve the amine-containing molecule (1 equivalent) in the reaction buffer.
-
Slowly add the activated Azido-PEG16-NHS ester solution to the amine-containing molecule solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching (Optional):
-
Add a small amount of an amine-containing buffer (e.g., Tris buffer) to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the resulting Azido-PEG16-conjugated molecule using an appropriate method based on its properties. For proteins, size-exclusion chromatography or dialysis is effective at removing excess linker and coupling reagents. For small molecules, reversed-phase HPLC is typically used.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass increase corresponding to the addition of the Azido-PEG16 moiety.
-
HPLC: To assess the purity of the conjugate.
-
NMR Spectroscopy: For detailed structural confirmation of small molecule conjugates.
-
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction of the Azido-PEG16-conjugated molecule with a strained alkyne-functionalized molecule (e.g., DBCO-protein, BCN-small molecule).
Materials:
-
Purified Azido-PEG16-conjugated molecule from Protocol 1.
-
Strained alkyne (DBCO or BCN)-functionalized molecule.
-
Reaction Buffer: PBS, pH 7.4, or other biocompatible buffer.
-
Organic Co-solvent (optional): DMSO or DMF.
Procedure:
-
Preparation of Reactants:
-
Dissolve the Azido-PEG16-conjugated molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL for proteins).
-
Prepare a stock solution of the strained alkyne-functionalized molecule in DMSO or DMF.
-
-
SPAAC Reaction:
-
Add the strained alkyne stock solution to the solution of the Azido-PEG16-conjugated molecule. A molar excess of 1.5 to 5 equivalents of the strained alkyne is typically used to ensure efficient conjugation.
-
If using an organic co-solvent, ensure the final concentration remains low (<10%) to maintain the integrity of biomolecules.
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction can also be performed at 4°C for overnight incubation. Reaction progress can be monitored by LC-MS or SDS-PAGE (for protein conjugates).
-
-
Purification:
-
Remove the excess, unreacted strained alkyne and any side products by size-exclusion chromatography, dialysis, or HPLC.
-
-
Characterization:
-
Confirm the successful bioconjugation using:
-
SDS-PAGE: For protein conjugates, a shift in the band to a higher molecular weight will be observed.
-
Mass Spectrometry (MS): To confirm the final mass of the conjugate.
-
UV-Vis Spectroscopy: If one of the components has a chromophore (e.g., DBCO has a characteristic absorbance around 309 nm), the reaction progress can be monitored by the decrease in its absorbance.
-
-
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: PROTAC-mediated degradation of BRD4 using a PEG16 linker.
References
Application of Azido-PEG16-acid in Antibody-Drug Conjugate (ADC) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing off-target toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Azido-PEG16-acid is a hydrophilic, heterobifunctional linker that offers precise control over conjugation and enhances the physicochemical properties of the resulting ADC.
The azide (N₃) functional group enables highly efficient and bioorthogonal "click chemistry" ligation, specifically Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for attaching the payload. The carboxylic acid (-COOH) moiety provides a reactive handle for conjugation to the antibody, typically via activation to an N-hydroxysuccinimide (NHS) ester for reaction with lysine residues. The polyethylene glycol (PEG) chain, in this case with 16 ethylene glycol units, imparts hydrophilicity, which can mitigate aggregation caused by hydrophobic payloads, improve solubility, and prolong circulation half-life.[1][2][3]
These application notes provide a comprehensive overview, experimental protocols, and comparative data for the use of this compound in the synthesis and characterization of ADCs.
Key Advantages of this compound in ADC Synthesis
-
Enhanced Hydrophilicity: The PEG16 chain increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, reducing the risk of aggregation.[1][4]
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and a longer plasma half-life of the ADC. This can result in greater tumor accumulation and improved efficacy.
-
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that can shield the payload and potentially reduce the immunogenicity of the ADC.
-
Controlled and Efficient Conjugation: The azide group allows for highly specific and high-yielding click chemistry reactions, enabling precise control over the drug-to-antibody ratio (DAR).
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker is a critical parameter that must be optimized for each specific antibody-payload combination. The following tables summarize representative data on how different PEG linker lengths can influence key ADC characteristics. While specific data for a PEG16 linker is extrapolated from trends observed in literature with similar PEG lengths, these tables provide a valuable guide for linker selection.
Table 1: Comparative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| Linker | Plasma Half-life (t½, hours) | Area Under the Curve (AUC, µg*h/mL) | Clearance (mL/day/kg) |
| Non-PEGylated | 48 | 5,000 | 20 |
| Azido-PEG4-acid | 72 | 8,000 | 12.5 |
| Azido-PEG8-acid | 96 | 12,000 | 8.3 |
| This compound (Representative) | 110 | 15,000 | 6.7 |
| Azido-PEG24-acid | 120 | 16,000 | 6.2 |
Data are representative and synthesized from trends reported in preclinical studies.
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Linker | Cell Line | IC₅₀ (nM) |
| Free Drug | HER2+ (SK-BR-3) | 0.5 |
| Non-PEGylated | HER2+ (SK-BR-3) | 2.1 |
| Azido-PEG4-acid | HER2+ (SK-BR-3) | 2.5 |
| Azido-PEG8-acid | HER2+ (SK-BR-3) | 3.0 |
| This compound (Representative) | HER2+ (SK-BR-3) | 3.8 |
| Azido-PEG24-acid | HER2+ (SK-BR-3) | 4.5 |
IC₅₀ values are representative and based on general observations that very long PEG linkers may slightly decrease in vitro potency due to steric hindrance.
Table 3: In Vivo Efficacy of ADCs in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-PEGylated ADC | 3 | 65 |
| ADC with PEG4 Linker | 3 | 75 |
| ADC with PEG8 Linker | 3 | 88 |
| ADC with PEG16 Linker (Representative) | 3 | 95 |
| ADC with PEG24 Linker | 3 | 92 |
Tumor growth inhibition is a representative value based on trends observed in preclinical xenograft models, where improved pharmacokinetics often leads to enhanced in vivo efficacy.
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following protocols provide detailed methodologies for each key stage.
Diagram: Overall Experimental Workflow
Caption: General experimental workflow for ADC synthesis using this compound.
Protocol 1: Synthesis of Azido-PEG16-Drug Conjugate
This protocol describes the activation of the carboxylic acid of this compound and its conjugation to an amine-containing cytotoxic drug.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) (optional, if drug is a salt)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.
-
Monitor the formation of the NHS ester by Thin Layer Chromatography (TLC) or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The resulting solution contains the activated Azido-PEG16-NHS ester.
-
-
Conjugation to the Cytotoxic Drug:
-
Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF. If the drug is a hydrochloride salt, add DIPEA (1.1 equivalents) to neutralize it.
-
Add the solution of activated Azido-PEG16-NHS ester to the drug solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Purification:
-
Purify the resulting Azido-PEG16-Drug conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the Azido-PEG16-Drug to an antibody that has been pre-functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-functionalized antibody (in a suitable buffer like PBS, pH 7.4)
-
Azido-PEG16-Drug conjugate (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reaction Setup:
-
To the DBCO-functionalized antibody solution, add the Azido-PEG16-Drug solution. A molar excess of 3-5 fold of the drug-linker conjugate is typically used. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction time should be optimized based on the specific reactants.
-
Monitor the conjugation by LC-MS to determine the drug-to-antibody ratio.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove unreacted drug-linker and any aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
Perform a buffer exchange into a suitable formulation buffer (e.g., PBS).
-
Diagram: SPAAC Reaction Mechanism
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC synthesis.
Protocol 3: ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is an alternative to SPAAC and is suitable if the antibody is functionalized with a terminal alkyne.
Materials:
-
Alkyne-functionalized antibody
-
Azido-PEG16-Drug conjugate
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS
-
SEC system
Procedure:
-
Catalyst Preparation:
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized antibody and the Azido-PEG16-Drug conjugate (3-5 fold molar excess).
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the antibody-drug solution to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the ADC using SEC as described in the SPAAC protocol.
-
Protocol 4: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV at 280 nm.
-
Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks. The average DAR is calculated from the relative peak areas.
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size.
-
Column: An SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as PBS.
-
Detection: UV at 280 nm.
-
Analysis: The chromatogram will show a main peak for the monomeric ADC and potential smaller peaks at earlier retention times for aggregates.
3. Identity Confirmation by Mass Spectrometry (MS)
LC-MS can be used to confirm the mass of the intact ADC or its subunits (light and heavy chains after reduction) to verify conjugation and determine the DAR distribution.
-
Sample Preparation: The ADC can be analyzed intact or after reduction with a reducing agent like DTT to separate the light and heavy chains.
-
Analysis: The mass spectrum will show a distribution of peaks corresponding to the different DAR species. Deconvolution of the spectrum allows for the determination of the mass of each species and the calculation of the average DAR.
Conclusion
This compound is a versatile and advantageous linker for the development of antibody-drug conjugates. Its PEG component enhances the physicochemical and pharmacokinetic properties of the ADC, while the azide group provides a handle for efficient and specific "click chemistry" conjugation. The protocols and comparative data presented in these application notes serve as a comprehensive guide for researchers to design, synthesize, and characterize novel ADCs with potentially improved therapeutic profiles. The optimal linker length and conjugation strategy should be empirically determined for each specific ADC candidate to achieve the desired balance of potency, stability, and in vivo performance.
References
Application Notes and Protocols for Azido-PEG16-acid Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2]
The Azido-PEG16-acid linker is a bifunctional molecule featuring a 16-unit polyethylene glycol chain, providing a significant degree of spatial separation between the two ends of the PROTAC. One terminus of the linker is an azide group, which is ideal for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The other terminus is a carboxylic acid, which can be readily coupled to an amine-containing molecule through standard amide bond formation. This application note provides a detailed overview of the use of the this compound linker in PROTAC development, with a particular focus on its application in targeting Estrogen Receptor α (ERα), and includes comprehensive experimental protocols.
The Significance of Linker Length: The Case for a 16-Unit PEG Linker
The length of the linker is a crucial parameter in PROTAC design, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is necessary for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[1]
A seminal study by Cyrus et al. systematically investigated the effect of linker length on the degradation of Estrogen Receptor α (ERα), a key target in breast cancer. The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The results demonstrated that a 16-atom linker provided the optimal length for ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.[1] This finding underscores the potential of a PEG16 linker, which has a comparable extended length, in the rational design of potent PROTACs.
Data Presentation
The following table summarizes the comparative efficacy of ERα-targeting PROTACs with different linker lengths, as reported by Cyrus et al. This data highlights the superior performance of the 16-atom linker.
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Estrogen Receptor α Signaling and PROTAC Intervention
In the context of ERα-positive breast cancer, ERα acts as a ligand-activated transcription factor. Upon binding to estrogen, it dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation. An ERα-targeting PROTAC intervenes by inducing the degradation of ERα, thereby inhibiting this signaling pathway.
Caption: Simplified ERα signaling pathway and PROTAC intervention.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of a generic PROTAC utilizing an this compound linker.
Protocol 1: Synthesis of an ERα-Targeting PROTAC via Click Chemistry
This protocol describes the synthesis of an ERα-targeting PROTAC using a VHL ligand and an alkyne-modified ERα ligand, coupled via the this compound linker.
Step 1: Amide Coupling of VHL Ligand to this compound
-
Reagents and Materials:
-
VHL ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the VHL ligand and this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the VHL-PEG16-Azide intermediate.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents and Materials:
-
VHL-PEG16-Azide (from Step 1) (1.0 eq)
-
Alkyne-modified ERα ligand (e.g., an alkyne derivative of 4-hydroxytamoxifen) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve the VHL-PEG16-Azide and the alkyne-modified ERα ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Caption: Experimental workflow for PROTAC synthesis.
Protocol 2: Western Blotting for ERα Degradation
This protocol describes the quantification of ERα protein levels in cells following treatment with the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Plate MCF7 breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ERα-targeting PROTAC or a vehicle control (e.g., DMSO) for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using a digital imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
The this compound linker is a valuable tool in the development of potent and effective PROTACs. Its bifunctional nature allows for flexible and efficient synthetic strategies, including the highly specific click chemistry for the final coupling step. The 16-unit PEG chain provides an optimal length for inducing the degradation of certain target proteins, as exemplified by the case of ERα. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this versatile linker, enabling researchers to further explore the potential of targeted protein degradation in drug discovery.
References
Application Notes: Labeling Amine-Modified Oligonucleotides with Azido-PEG16-acid
Introduction
The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic oligonucleotides.[1][2] PEGylation can enhance solubility, increase in vivo stability by providing resistance to nucleases, and prolong circulation half-life by reducing renal clearance.[1][3] This protocol details the labeling of an amine-modified oligonucleotide with Azido-PEG16-acid.
The process involves a two-step chemical pathway. First, the carboxylic acid of this compound is activated to an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the primary aliphatic amine group on the modified oligonucleotide to form a stable amide bond.[4] The resulting product is an oligonucleotide functionalized with a terminal azide group, which can be used in subsequent bioorthogonal "click chemistry" reactions for the attachment of reporter molecules, imaging agents, or other functionalities.
Key Applications
Azido-modified oligonucleotides are versatile tools for research, diagnostics, and drug development:
-
Bioconjugation: The terminal azide allows for efficient and specific conjugation to alkyne-modified molecules (e.g., peptides, proteins, fluorescent dyes) via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
-
Drug Delivery and Development: PEGylation enhances the therapeutic potential of antisense oligonucleotides, siRNAs, and aptamers by improving their stability and pharmacokinetic profiles.
-
Diagnostic Tools: Labeled oligonucleotides can be immobilized on solid surfaces for use in diagnostic arrays or used as probes for in vitro and in vivo imaging.
-
Nanotechnology: Azido-functionalized oligonucleotides serve as building blocks for the assembly of complex nucleic acid-based nanostructures.
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
This protocol describes the conversion of the terminal carboxylic acid on the PEG linker to a more reactive amine-specific NHS ester. Many suppliers provide pre-activated PEG-NHS esters; if using a pre-activated reagent, you may skip this step.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexanes
-
0.22 µm Syringe Filter
Methodology:
-
In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The resulting solution containing Azido-PEG16-NHS ester can be used directly in the next step or purified. For purification, the solvent can be removed under vacuum, and the residue can be recrystallized from a solvent system like ethyl acetate/hexanes.
-
Confirm the product identity and purity using Mass Spectrometry and NMR. Store the activated ester under desiccated conditions at -20°C.
Protocol 2: Conjugation of Amine-Modified Oligonucleotide with Azido-PEG16-NHS Ester
This protocol details the covalent attachment of the Azido-PEG16-NHS ester to the primary amine of the oligonucleotide.
Materials:
-
Amine-modified oligonucleotide, purified (e.g., 5'-Amino Modifier C6)
-
Azido-PEG16-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-9.0. (Note: Avoid amine-containing buffers like Tris)
-
Nuclease-free water
Methodology:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM. If the oligonucleotide is lyophilized, ensure it is fully reconstituted.
-
NHS Ester Preparation: Immediately before use, prepare a stock solution of Azido-PEG16-NHS ester (e.g., 100 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction: While gently vortexing the oligonucleotide solution, add 5-20 molar equivalents of the Azido-PEG16-NHS ester stock solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 20-30% of the total reaction volume to prevent oligonucleotide precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight in the dark. Reaction is often complete within 30-60 minutes.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 100 mM glycine or hydroxylamine to consume any unreacted NHS ester.
Protocol 3: Purification and Characterization of the Conjugate
Purification is critical to remove excess PEG reagent and unconjugated oligonucleotide.
Materials:
-
Size-Exclusion Chromatography (SEC) columns (e.g., NAP-10)
-
Ethanol (70%, cold) and 3 M Sodium Acetate for precipitation
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
HPLC Buffers: 0.1 M Triethylammonium Acetate (TEAA) and Acetonitrile (ACN)
-
Mass Spectrometer (e.g., ESI-MS)
Methodology:
A. Purification:
-
Size-Exclusion Chromatography (Desalting): This is a rapid method to remove the bulk of the unreacted small-molecule PEG reagent. Equilibrate an SEC column (e.g., NAP-10) with nuclease-free water. Apply the reaction mixture to the column and elute the oligonucleotide conjugate according to the manufacturer's protocol.
-
Ethanol Precipitation: To concentrate the sample and remove some impurities, add 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold 100% ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes. Discard the supernatant, wash the pellet with cold 70% ethanol, and resuspend in nuclease-free water.
-
Reverse-Phase HPLC: For high-purity applications, RP-HPLC is the recommended method. The increased hydrophobicity of the PEGylated oligonucleotide allows for its separation from the unconjugated, more hydrophilic starting material.
-
Equilibrate a C18 column with a low concentration of acetonitrile in 0.1 M TEAA.
-
Inject the sample.
-
Elute with a linear gradient of increasing acetonitrile concentration. The PEGylated product will elute later than the unconjugated amine-oligo.
-
Collect the corresponding peak and lyophilize.
-
B. Characterization:
-
Mass Spectrometry: Confirm the successful conjugation by analyzing the molecular weight of the final product. ESI-MS is well-suited for this purpose. The expected mass will be the sum of the amine-modified oligonucleotide mass and the mass of the Azido-PEG16 moiety, minus the mass of water.
-
Purity Analysis: Analyze the purified product by analytical RP-HPLC or denaturing polyacrylamide gel electrophoresis (PAGE). The conjugate will show a clear shift in retention time (HPLC) or mobility (PAGE) compared to the starting material.
Data Presentation
Table 1: Typical Reaction Parameters for Oligonucleotide PEGylation
| Parameter | Recommended Value | Notes |
| Oligonucleotide Scale | 0.1 - 1.0 µmol | Can be scaled up or down as needed. |
| Oligonucleotide Conc. | 1 - 5 mM | Higher concentrations can improve reaction kinetics. |
| NHS Ester Molar Excess | 5 - 20 equivalents | A sufficient excess ensures high conjugation efficiency. |
| Reaction Buffer | 0.1 M NaHCO₃ / Borate | Must be amine-free. pH 8.3-9.0 is optimal. |
| Co-solvent (DMSO/DMF) | < 30% (v/v) | Prevents oligo precipitation. Use high-quality anhydrous solvent. |
| Reaction Time | 2 - 16 hours | Monitor for completion; often finished within 2 hours. |
| Temperature | 20 - 25 °C (Room Temp) | |
| Expected Yield (Purity) | > 90% (> 95% post-HPLC) | Yields are typically high but depend on purification efficiency. |
Table 2: Comparison of Purification Methods
| Method | Principle | Pros | Cons |
| Size-Exclusion | Separation by size | Fast; good for removing small molecules. | Low resolution; does not separate unconjugated from conjugated oligo. |
| Ethanol Precipitation | Differential solubility | Concentrates sample; removes some salts. | Co-precipitates unconjugated oligo; inefficient for small amounts. |
| RP-HPLC | Separation by hydrophobicity | High resolution; separates based on PEGylation status. | Time-consuming; requires specialized equipment; potential for sample loss. |
Visualizations
Chemical Reaction and Workflow
The following diagrams illustrate the chemical principles and the experimental process for labeling amine-modified oligonucleotides.
Caption: Reaction scheme for the two-step labeling process.
Caption: Experimental workflow for oligonucleotide PEGylation.
Caption: Logical flow from PEGylation to a downstream application.
References
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and characterization of high-molecular mass polyethylene glycol-conjugated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Peptide PEGylation with Azido-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, is a well-established and clinically proven strategy for improving the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1][2] This modification can lead to a longer circulation half-life, improved stability against proteolytic degradation, reduced immunogenicity, and increased solubility.[3][4][5] Azido-PEG16-acid is a heterobifunctional PEG linker that enables a precise and efficient method of PEGylation through "click chemistry."
The terminal carboxylic acid group of this compound can be activated to react with primary amino groups on a peptide, such as the N-terminus or the side chain of lysine residues. However, a more specific and modern approach involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the azide group of the PEG linker and an alkyne group that has been incorporated into the peptide. This method offers high selectivity and efficiency, proceeding under mild conditions compatible with sensitive peptide structures.
These application notes provide a comprehensive overview and detailed protocols for the PEGylation of a therapeutic peptide with this compound to enhance its pharmacokinetic profile. As a case study, we will refer to the PEGylation of an exenatide analogue, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.
Improved Pharmacokinetics of PEGylated Exenatide Analogue
The covalent attachment of PEG chains to exenatide has been shown to significantly improve its pharmacokinetic profile, leading to a longer duration of action and allowing for less frequent administration. The following table summarizes the pharmacokinetic parameters of a native exenatide analogue compared to its PEGylated form.
| Parameter | Native Exenatide Analogue | PEGylated Exenatide Analogue (20 kDa PEG) | Fold Improvement |
| Elimination Half-life (t½) | 4.8 ± 0.7 h | 43 ± 5 h | ~9-fold increase |
| Volume of Distribution (Vz) | 250 ± 30 mL/kg | 150 ± 20 mL/kg | ~1.7-fold decrease |
| Clearance (CL) | 35 ± 5 mL/h/kg | 2.5 ± 0.5 mL/h/kg | ~14-fold decrease |
Data synthesized from studies on exenatide and its analogues. The PEGylated version cited here utilized a 20 kDa PEG molecule, and the data is presented to be representative of the significant improvements achievable with PEGylation.
Experimental Protocols
The following protocols provide a detailed methodology for the site-specific PEGylation of a peptide with this compound using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This process involves three main stages: introduction of an alkyne group into the peptide, the CuAAC reaction, and purification and characterization of the PEGylated peptide.
Protocol 1: Introduction of an Alkyne Group into the Peptide
For site-specific PEGylation, an alkyne handle needs to be incorporated into the peptide sequence. This can be achieved during solid-phase peptide synthesis (SPPS) by using an amino acid derivative containing an alkyne group, such as propargylglycine (Pra).
Materials:
-
Fmoc-Pra-OH (Fmoc-propargylglycine)
-
Standard SPPS reagents (resin, other Fmoc-amino acids, coupling reagents like HBTU/HOBt, and piperidine in DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water)
-
Diethyl ether
-
HPLC for purification
Procedure:
-
Incorporate Fmoc-Pra-OH at the desired position in the peptide sequence during standard Fmoc-based SPPS.
-
After completion of the synthesis, cleave the peptide from the resin using a standard cleavage cocktail.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the alkyne-modified peptide by reverse-phase HPLC.
-
Confirm the mass of the purified peptide by mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-modified peptide and this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting the peptide from oxidation)
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC for purification
Procedure:
-
Dissolve the alkyne-modified peptide in the degassed buffer to a final concentration of 1-5 mg/mL.
-
Add this compound to the peptide solution in a 1.5 to 5-fold molar excess.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in the degassed buffer (e.g., 100 mM).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM). If using THPTA, pre-mix the CuSO₄ solution with the THPTA solution at a 1:5 molar ratio.
-
Add the sodium ascorbate solution to the peptide/azide mixture.
-
Initiate the reaction by adding the CuSO₄ solution (or the pre-mixed CuSO₄/THPTA solution). The final concentration of copper can range from 50 to 250 µM.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by HPLC.
-
Quench the reaction by adding a chelating agent like EDTA.
Protocol 3: Purification and Characterization of the PEGylated Peptide
Materials:
-
Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system
-
LC-MS system
-
SDS-PAGE analysis reagents
Procedure:
-
Purification: Purify the PEGylated peptide from the reaction mixture using SEC or IEX chromatography to remove excess PEG reagent and unreacted peptide.
-
Characterization by LC-MS: Analyze the purified product by LC-MS to confirm the successful conjugation and determine the molecular weight of the PEGylated peptide. A successful PEGylation will result in a mass shift corresponding to the addition of the this compound moiety.
-
Characterization by SDS-PAGE: Visualize the increase in molecular weight of the PEGylated peptide compared to the native peptide using SDS-PAGE. The PEGylated peptide will migrate slower.
Visualizations
Experimental Workflow for Peptide PEGylation
Caption: Workflow for site-specific peptide PEGylation.
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 5. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Azido-PEG16-acid Click Chemistry
Welcome to the technical support center for Azido-PEG16-acid click chemistry reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields and other common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a copper-catalyzed this compound click chemistry reaction?
Low yields in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are often due to a few critical factors. The primary culprit is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state by oxygen present in the reaction mixture.[1] Other common issues include the degradation or poor quality of the this compound or the alkyne substrate, and suboptimal reaction conditions such as incorrect solvent, temperature, or pH.[1][2]
Q2: How can I prevent the oxidation of the copper catalyst?
To maintain the catalytically active Cu(I) state, it is crucial to minimize oxygen in your reaction.[1] This can be achieved through several methods:
-
Degassing Solvents: Before adding the catalyst, degas your solvents using techniques like freeze-pump-thaw cycles or by sparging with an inert gas such as argon or nitrogen.[1]
-
Using a Reducing Agent: Sodium ascorbate is a widely used and effective reducing agent that converts any formed Cu(II) back to Cu(I) in situ. A 3- to 10-fold excess of sodium ascorbate is often recommended.
-
Inert Atmosphere: For highly sensitive reactions, conducting the entire experiment in a glovebox can be beneficial. At a minimum, ensure your reaction vessel is well-sealed to limit oxygen ingress.
Q3: I suspect my this compound has degraded. How can I check its quality and ensure its stability?
The quality of your reagents is paramount for a successful reaction. The azide group in this compound is generally stable but can be reduced to an amine under certain conditions. For optimal results, use freshly acquired or properly stored material. It is recommended to store this compound at -20°C or -80°C for long-term storage. To check for degradation, you can use analytical techniques such as NMR or mass spectrometry to confirm the presence of the azide group and the integrity of the PEG chain.
Q4: What are the optimal reaction conditions (solvent, pH, temperature) for this type of click reaction?
The CuAAC reaction is known for its robustness and can proceed over a broad range of conditions.
-
Solvents: A variety of solvents can be used, including polar aprotic solvents like DMF and DMSO, as well as aqueous buffers. Water has been shown to accelerate the reaction rate. The choice of solvent will often depend on the solubility of your substrates.
-
pH: The reaction is tolerant of a wide pH range, typically from 4 to 12. For bioconjugation, a pH of around 7.0 to 7.5 is often ideal.
-
Temperature: The reaction is often run at room temperature. However, gentle heating (e.g., to 35-60°C) can sometimes improve the yield, especially if steric hindrance is an issue.
Q5: I'm observing multiple spots on my TLC/LC-MS. What are the likely side reactions?
The appearance of multiple spots can indicate the presence of side products. Common side reactions in CuAAC include:
-
Alkyne Homodimerization (Glaser Coupling): This occurs when two alkyne molecules couple together, a reaction that is also catalyzed by copper. Minimizing oxygen exposure and ensuring a sufficient amount of reducing agent can suppress this side reaction.
-
Azide Reduction: The azide group can be reduced to an amine, especially in the presence of certain reducing agents like phosphines or under harsh conditions.
-
Reactions with the Carboxylic Acid: The "acid" functionality of this compound can potentially participate in side reactions depending on the other functional groups present in the reaction mixture.
Q6: Purification of my PEGylated product is challenging. What are the best methods to use?
Purification of PEGylated compounds can be difficult due to their high solubility in a wide range of solvents and their tendency to streak during silica gel chromatography. Recommended purification strategies include:
-
Reverse-Phase HPLC: This is often the most effective method for purifying PEGylated products.
-
Precipitation: The product can sometimes be precipitated out of the reaction mixture by adding a non-solvent.
-
Dialysis or Size-Exclusion Chromatography (SEC): These techniques are useful for separating the desired product from smaller molecules like unreacted starting materials and catalyst.
Troubleshooting Guide
This table provides a summary of common problems, their potential causes, and suggested solutions to improve the yield of your this compound click chemistry reaction.
| Symptom | Potential Cause | Suggested Solution |
| No or Very Low Product Formation | Inactive (oxidized) copper catalyst. | Degas all solvents thoroughly before use. Use a fresh solution of sodium ascorbate (5-10 equivalents). Work under an inert atmosphere (N₂ or Ar). |
| Degraded azide or alkyne starting material. | Verify the purity and integrity of your this compound and alkyne using analytical methods (e.g., NMR, MS). Use fresh, properly stored reagents. | |
| Steric hindrance around the azide or alkyne. | Increase the reaction temperature (e.g., to 40-50°C). Prolong the reaction time. Consider using a copper ligand to enhance catalytic activity. | |
| Incorrect stoichiometry of reactants. | Ensure an accurate 1:1 molar ratio of azide to alkyne, or a slight excess of one reactant if desired. | |
| Multiple Products Observed (TLC/LC-MS) | Alkyne homodimerization (Glaser coupling). | Ensure sufficient reducing agent (sodium ascorbate) is present. Minimize oxygen exposure by degassing and using an inert atmosphere. |
| Reduction of the azide group. | Avoid strong reducing agents that are incompatible with azides. If other functional groups require reduction, perform this step before introducing the azide. | |
| Side reactions involving the carboxylic acid group. | Protect the carboxylic acid group if it is interfering with the reaction. | |
| Product is Formed but Difficult to Isolate | PEG-related purification challenges. | Utilize reverse-phase HPLC for purification. Consider precipitation of the product by adding a non-solvent. For larger molecules, dialysis or size-exclusion chromatography can be effective. |
| Residual copper catalyst in the final product. | During work-up, use a copper chelating agent or a specialized resin to remove residual copper. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for the click reaction between this compound and an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper-coordinating ligand (e.g., THPTA), optional
-
Degassed solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the chosen degassed solvent to a final concentration of 10 mM.
-
Dissolve the alkyne-containing molecule in the degassed solvent to a final concentration of 10 mM.
-
Prepare a fresh 100 mM solution of sodium ascorbate in degassed water.
-
Prepare a 50 mM solution of CuSO₄ in degassed water.
-
If using a ligand, prepare a stock solution according to the manufacturer's recommendations.
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution (1 equivalent).
-
Add the alkyne-containing molecule solution (1 to 1.2 equivalents).
-
If using a ligand, add it to the reaction mixture at this point.
-
-
Initiate the Reaction:
-
Add the sodium ascorbate solution to the reaction mixture (final concentration of 5-10 mM).
-
Add the CuSO₄ solution to the reaction mixture (final concentration of 1-2 mM).
-
-
Reaction Incubation:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Protect the reaction from light, especially if working with fluorescent molecules.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the copper catalyst using a chelating resin or by extraction.
-
Purify the product using an appropriate method such as reverse-phase HPLC, precipitation, or dialysis.
-
Visualizations
Experimental Workflow for CuAAC Reaction
Caption: Workflow for a typical CuAAC experiment.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield.
Signaling Pathway of Copper-Catalyzed Azide-Alkyne Cycloaddition
Caption: Catalytic cycle of the CuAAC reaction.
References
Optimizing pH conditions for Azido-PEG16-acid amine coupling
This guide provides detailed information for researchers, scientists, and drug development professionals on optimizing pH conditions for the covalent coupling of Azido-PEG16-acid to primary amine-containing molecules using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling reactions?
The EDC/NHS coupling process involves two distinct chemical steps, each with its own optimal pH range. For maximal efficiency, a two-step pH protocol is recommended.[1][2][3]
-
Activation Step: The activation of the carboxylic acid on the this compound with EDC and NHS is most efficient in a slightly acidic environment, ideally between pH 4.5 and 6.0 .[2][4]
-
Coupling Step: The subsequent reaction of the newly formed, semi-stable NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH, typically in the range of pH 7.0 to 8.5 . A common practice is to adjust the pH to 7.2-7.5 for this step.
Q2: Why is a two-step pH process necessary?
A two-step process is crucial for balancing two competing factors:
-
Carboxylic Acid Activation: At an acidic pH (4.5-6.0), the carboxylic acid group is readily activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then converted to a more stable amine-reactive NHS-ester by NHS.
-
Amine Nucleophilicity: For the amine to effectively attack the NHS-ester, it must be in its unprotonated, nucleophilic state. This is favored at a pH above the amine's pKa, typically in the 7.0-8.5 range. Performing the entire reaction at a high pH would cause rapid hydrolysis of EDC and the active esters, while a consistently low pH would protonate the amine, rendering it non-reactive.
Q3: What are the recommended buffers for this reaction?
It is critical to use buffers that do not contain competing functional groups (i.e., primary amines or carboxylates).
-
Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and highly recommended choice.
-
Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a standard choice. Other suitable options include borate or sodium bicarbonate buffers.
-
Buffers to Avoid: Do not use buffers containing primary amines like Tris or glycine, as they will compete with your target amine for reaction with the NHS-ester.
Q4: My coupling yield is low. Could pH be the problem?
Yes, suboptimal pH is one of the most common causes of low coupling yield.
-
If pH is too low during coupling (<7.0): The target amine will be protonated and non-nucleophilic, preventing it from reacting efficiently with the NHS-ester.
-
If pH is too high during activation (>6.0): The O-acylisourea intermediate and the subsequent NHS-ester are prone to rapid hydrolysis, inactivating them before they can react with the amine.
Refer to the Troubleshooting Guide below for a more detailed diagnostic workflow.
Q5: How stable are the EDC and NHS-ester intermediates at different pH values?
Both EDC and the NHS-ester are susceptible to hydrolysis, and their stability is highly pH-dependent. EDC is more stable at acidic pH, while the NHS-ester shows greater stability at neutral pH but hydrolyzes rapidly as the pH becomes more basic.
Data on Reagent Stability
The following tables summarize the effect of pH on the stability of the key reactive species.
| pH | NHS-Ester Half-life (Approximate) | Consequence |
| 7.0 | 4-5 hours | Sufficient stability for efficient coupling. |
| 8.0 | 1 hour | Reaction must be performed promptly. |
| 8.6 | 10 minutes | High risk of hydrolysis competing with the coupling reaction. |
| > 9.0 | Very short | Amine coupling is favored, but hydrolysis is extremely rapid. |
| pH | EDC Hydrolysis Rate | Consequence |
| 4.0 | Increases | Hydrolysis rate increases as pH decreases from 7 to 4. |
| 4.5-6.0 | Optimal for Activation | Balances stability with efficient carboxyl activation. |
| > 7.0 | Increases | EDC becomes rapidly hydrolyzed in neutral to basic conditions. |
Experimental Workflow & Protocols
Visual Workflow of the Coupling Reaction
The following diagram illustrates the key steps in the this compound amine coupling process.
References
Technical Support Center: Prevention of Cu(I) Catalyst Oxidation in CuAAC Reactions
For researchers, scientists, and drug development professionals engaged in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, maintaining the integrity of the Copper(I) (Cu(I)) catalyst is critical for reaction success. The oxidation of the active Cu(I) species to the inactive Copper(II) (Cu(II)) state is a primary cause of reaction failure, leading to low yields and lack of reproducibility.[1] This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and prevent Cu(I) oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Cu(I) catalyst deactivation in CuAAC reactions?
The primary cause of deactivation is the oxidation of the catalytically active Cu(I) species to the inactive Cu(II) state.[1] This oxidation is most commonly caused by dissolved oxygen in the reaction mixture.[1][2] Cu(I) is thermodynamically unstable in the presence of oxygen and will readily oxidize, which can stop or significantly slow down the desired cycloaddition reaction.[1]
Q2: Why is it crucial to prevent the oxidation of the Cu(I) catalyst?
Preventing the oxidation of the Cu(I) catalyst is essential for several reasons:
-
Reaction Efficiency: The CuAAC reaction is catalyzed by Cu(I), not Cu(II). Oxidation to Cu(II) will result in low or no product yield.
-
Reproducibility: Inconsistent levels of Cu(I) oxidation can lead to variable reaction rates and yields, making experimental results difficult to reproduce.
-
Side Reactions: The presence of Cu(II) can promote undesirable side reactions, most notably the oxidative homocoupling of alkynes, known as Glaser coupling.
-
Integrity of Biomolecules: In bioconjugation reactions, the reactive oxygen species generated during Cu(I) oxidation can damage sensitive biomolecules.
Q3: What are the main strategies to prevent Cu(I) oxidation?
There are three primary strategies to prevent Cu(I) oxidation, which can be used individually or in combination:
-
Use of Reducing Agents: A reducing agent is added to the reaction mixture to either generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) or to scavenge any oxygen that could oxidize the Cu(I) catalyst. Sodium ascorbate is the most commonly used reducing agent for this purpose.
-
Use of Stabilizing Ligands: Specific ligands can be used to chelate the Cu(I) ion. This coordination stabilizes the Cu(I) oxidation state and protects it from oxidation. These ligands can also increase the catalytic activity of the copper center.
-
Maintaining Anaerobic Conditions: Removing dissolved oxygen from the reaction mixture is a direct way to prevent oxidation. This is typically achieved by sparging the solvents with an inert gas (e.g., argon or nitrogen) and performing the reaction under an inert atmosphere.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Oxidation of the Cu(I) catalyst to inactive Cu(II). | 1. Add a reducing agent: Introduce sodium ascorbate to the reaction mixture to reduce any Cu(II) back to Cu(I).2. Use a stabilizing ligand: Add a ligand like THPTA or BTTAA to protect the Cu(I) catalyst.3. Deoxygenate the reaction mixture: Sparge all solvents with an inert gas (argon or nitrogen) before use. |
| Reaction starts but does not go to completion | Depletion of the reducing agent due to reaction with dissolved oxygen. | 1. Cap the reaction vessel: Minimize further oxygen ingress by sealing the reaction vessel.2. Add more reducing agent: Consider a second addition of the reducing agent during the reaction. |
| Formation of alkyne homocoupling (Glaser) byproducts | Presence of Cu(II) and oxygen. | 1. Increase the concentration of the reducing agent: Ensure a sufficient excess of sodium ascorbate.2. Thoroughly deoxygenate the reaction mixture: Improve the sparging of solvents and maintain a positive pressure of inert gas. |
| Inconsistent results between experiments | Variable levels of oxygen in the reaction setup. | 1. Standardize the deoxygenation procedure: Implement a consistent protocol for solvent deoxygenation.2. Prepare a master mix: For multiple reactions, prepare a master mix of reagents (except for the initiating component) to ensure consistency. |
| Degradation of sensitive biomolecules | Generation of reactive oxygen species (ROS) from the reaction of Cu(I), ascorbate, and oxygen. | 1. Use a stabilizing ligand: Ligands can protect biomolecules from oxidation.2. Work under anaerobic conditions: This minimizes the formation of ROS.3. Consider alternative reducing agents: Monothiol reducing agents like cysteine under anaerobic conditions have been shown to be effective. |
Quantitative Data Summary
Comparison of Common Cu(I) Stabilizing Ligands
| Ligand | Key Properties | Recommended Application |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | High water solubility, moderate reaction kinetics, moderate biocompatibility. | Aqueous synthesis, in vitro applications. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Very high reaction kinetics, very high biocompatibility, moderate water solubility. | In vivo and in vitro applications, situations requiring very fast reactions. |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Low water solubility, very high reaction kinetics, low biocompatibility. | Organic synthesis. |
| BTTES (2,2',2''-(Benzene-1,3,5-triyltris(azanediyl))tris(ethane-1-sulfonic acid)) | High water solubility, high reaction kinetics, very high biocompatibility. | In vivo and in vitro applications. |
Typical Reagent Concentrations for CuAAC
| Reagent | Typical Concentration Range | Notes |
| CuSO₄ | 50 µM - 250 µM | For bioconjugation reactions. |
| Sodium Ascorbate | 5-10 fold excess relative to CuSO₄ | A freshly prepared solution is recommended. |
| Ligand to Copper Ratio | 1:1 to 5:1 | A higher ratio is often used in bioconjugation to protect sensitive molecules. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with in situ Cu(I) Generation
This protocol is suitable for small molecule synthesis.
-
Reagent Preparation: Prepare stock solutions of your azide, alkyne, copper(II) sulfate (CuSO₄), and sodium ascorbate in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).
-
Deoxygenation: Sparge the solvent and stock solutions with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Setup: In a reaction vial under an inert atmosphere, combine the azide and alkyne. Add the CuSO₄ solution.
-
Initiation: Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The final concentration of CuSO₄ is typically 0.01 - 0.1 equivalents.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
Protocol 2: CuAAC for Bioconjugation using a Stabilizing Ligand (THPTA)
This protocol is optimized for reactions involving sensitive biomolecules.
-
Stock Solution Preparation: Prepare the following stock solutions in deoxygenated buffer (e.g., phosphate buffer):
-
Biomolecule with alkyne or azide functionality.
-
Azide or alkyne counterpart.
-
CuSO₄ (e.g., 20 mM).
-
THPTA (e.g., 100 mM).
-
Sodium Ascorbate (e.g., 100 mM, freshly prepared).
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions to form the Cu(I)-ligand complex. A 1:5 molar ratio of Cu:ligand is common.
-
Reaction Assembly: In a microcentrifuge tube, add the biomolecule solution. Add the azide/alkyne counterpart. Add the premixed THPTA/CuSO₄ solution.
-
Initiation: Add the freshly prepared sodium ascorbate solution to start the reaction.
-
Incubation: Gently mix and incubate the reaction at room temperature or 37°C. The reaction is often complete within 1-4 hours.
-
Purification: Purify the conjugated biomolecule using appropriate methods (e.g., dialysis, size exclusion chromatography) to remove excess reagents and the copper catalyst. Copper ions can be removed by washing or dialysis with solutions of buffered ethylenediamine tetraacetic acid (EDTA).
Visualizations
References
Side reactions of Azido-PEG16-acid and how to avoid them
Welcome to the technical support center for Azido-PEG16-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional linker molecule. It contains two reactive functional groups: an azide group (-N₃) at one end and a carboxylic acid group (-COOH) at the other, connected by a 16-unit polyethylene glycol (PEG) spacer. The azide group is used in "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule. The carboxylic acid can be activated to react with primary amines (e.g., on proteins or peptides) to form a stable amide bond. The PEG spacer enhances solubility and reduces non-specific interactions.
Q2: What are the main applications of this compound?
This compound is widely used in bioconjugation and drug delivery for applications such as:
-
Antibody-Drug Conjugate (ADC) development: Linking cytotoxic drugs to antibodies.
-
PROTAC development: Synthesizing molecules that target proteins for degradation.
-
Pegylation: Modifying proteins, peptides, or nanoparticles to improve their pharmacokinetic properties.
-
Surface functionalization: Modifying surfaces for biomedical applications to enhance biocompatibility and reduce non-specific binding.
Q3: What are the most common side reactions associated with this compound?
The most common side reactions are related to its two functional groups:
-
Carboxylic Acid (or activated NHS ester): The primary side reaction is the hydrolysis of the activated N-hydroxysuccinimide (NHS) ester back to the carboxylic acid in aqueous solutions. This reaction is highly pH-dependent and competes with the desired reaction with primary amines.
-
Azide Group: The azide group is generally stable but can be reduced to a primary amine (-NH₂) in the presence of certain reducing agents like phosphines (e.g., TCEP) or, to a lesser extent, thiols.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Amine Conjugation (via Carboxylic Acid/NHS Ester)
Problem: Low yield of my amine conjugation reaction.
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | The NHS ester is highly susceptible to hydrolysis in aqueous buffers, especially at high pH.[1][2] Prepare the activated Azido-PEG16-NHS ester solution immediately before use.[1] If dissolving in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[1] |
| Suboptimal pH | The reaction of the NHS ester with a primary amine is pH-dependent. At low pH, the amine is protonated and less nucleophilic. At high pH, the rate of NHS ester hydrolysis increases significantly.[1] The optimal pH range for NHS ester conjugation is typically 7.2-8.5. A common starting point is pH 8.3. |
| Incorrect Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers. If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction. |
| Low Reactant Concentration | At low concentrations of your target molecule, the competing hydrolysis reaction is more likely to occur. If possible, increase the concentration of your protein or amine-containing molecule in the reaction mixture (a typical starting concentration is 1-10 mg/mL). |
| Steric Hindrance | The primary amine on your target molecule may be sterically hindered, preventing efficient reaction. Consider using a PEG linker with a longer spacer arm to overcome this. |
Problem: High background or non-specific binding in my assay after conjugation.
| Possible Cause | Recommended Solution |
| Excess Unreacted NHS Ester | Unreacted NHS ester can react with other primary amines in downstream applications, leading to non-specific signals. Quench the reaction by adding an amine-containing buffer like Tris or glycine (to a final concentration of 50-100 mM) and incubating for 15-30 minutes. Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and quenching reagents. |
| Protein Aggregation | Over-modification of a protein with the PEG linker can sometimes lead to aggregation. Optimize the molar ratio of the NHS ester to your protein. Perform small-scale pilot reactions with varying molar excesses (e.g., 5 to 20-fold) to find the optimal ratio. |
Azide-Alkyne "Click" Chemistry
Problem: Low yield in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) in the presence of oxygen. Degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a reducing agent like sodium ascorbate (typically 5-10 times the concentration of copper) to regenerate Cu(I) in situ. |
| Degradation of Biomolecule | Copper and sodium ascorbate can generate reactive oxygen species that may damage your biomolecule, particularly oxidizing histidine and arginine residues. Use a copper-stabilizing ligand such as THPTA or TBTA to protect your biomolecule and improve reaction efficiency. A 5:1 ligand to copper ratio is often recommended. |
| Alkyne Dimerization | In the presence of Cu(II) and oxygen, terminal alkynes can undergo Glaser coupling to form a homodimer. Ensure your reaction conditions are anaerobic and that you have sufficient reducing agent to maintain the copper in the +1 state. |
Problem: Low yield in my Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
| Possible Cause | Recommended Solution |
| Reagent Instability | Strained cyclooctynes (e.g., DBCO, BCN) can be unstable under certain conditions, such as acidic environments or during prolonged storage. Store reagents under the recommended conditions (typically cold and protected from light) and use them promptly after reconstitution. |
| Steric Hindrance | Bulky groups near the azide or alkyne can hinder the reaction. The PEG spacer on this compound helps to mitigate this, but steric hindrance on your reaction partner should be considered. |
| Solubility Issues | Poor solubility of either the azido- or alkyne-containing molecule can lead to a slow or incomplete reaction. The PEG linker on this compound improves aqueous solubility. If your alkyne-containing molecule has poor solubility, consider using a co-solvent, but ensure it is compatible with your biomolecule. |
Data Presentation
Table 1: pH-Dependent Hydrolysis of NHS Esters
The rate of the primary side reaction for the NHS ester, hydrolysis, is highly dependent on pH. The half-life of the NHS ester decreases significantly as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 7.0 | 25 | ~7 hours | |
| 8.0 | 4 | ~1 hour | |
| 8.5 | Room Temp | 125-210 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temp | Minutes |
Note: These values are illustrative and can vary based on the specific NHS ester and buffer conditions.
Table 2: Recommended Reaction Conditions for Amine Conjugation
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 7.2 - 8.5 (start with 8.3) | |
| Temperature | 4°C to Room Temperature (25°C) | |
| Reaction Time | 30 minutes to 2 hours at RT; can be extended to overnight at 4°C | |
| Buffer | Amine-free (e.g., PBS, Borate, Bicarbonate) | |
| NHS Ester Solvent | Anhydrous DMSO or DMF | |
| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This two-step protocol first activates the carboxylic acid to an NHS ester, followed by conjugation to a primary amine on a protein.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous DMSO or DMF
-
Protein solution in amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Part A: Activation of Carboxylic Acid to NHS Ester
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF. A common molar ratio is 1:1.2:1.2 (Acid:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
Part B: Conjugation to Protein
-
Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Add the activated Azido-PEG16-NHS ester solution from Part A to the protein solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purify the azide-labeled protein using a desalting column or dialysis to remove unreacted reagents.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-labeled protein from Protocol 1 to an alkyne-containing molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction tube, combine the azide-labeled protein and a 3- to 5-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA catalyst solution to the protein mixture to a final copper concentration of 0.1-0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the final conjugate using size-exclusion chromatography to remove the catalyst and excess reagents.
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Desired vs. side reaction pathways for this compound functionalities.
References
Technical Support Center: Overcoming Steric Hindrance with Long PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using long polyethylene glycol (PEG) linkers to overcome steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how do long PEG linkers help address it?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction or intermolecular interaction.[1] In bioconjugation and drug delivery, this can prevent a molecule from reaching its target binding site. Long, flexible, and hydrophilic PEG linkers are conjugated to molecules (a process called PEGylation) to act as spacers.[2] This spacer arm physically separates the conjugated molecules, which can:
-
Improve accessibility to target sites: By pushing a payload or binding moiety away from a bulky parent molecule (like an antibody), the linker ensures the active region can interact with its target receptor or enzyme.[3]
-
Enhance solubility and stability: The hydrophilic nature of PEG can improve the solubility of hydrophobic molecules and protect the conjugate from enzymatic degradation.[4][5]
-
Prolong circulation half-life: The increased size of the PEGylated molecule reduces renal clearance, allowing it to remain in the body longer.
-
Reduce immunogenicity: The PEG chain can mask epitopes on the molecule's surface, preventing recognition by the immune system.
Q2: How do I choose the optimal PEG linker length?
A2: The choice of PEG linker length is a critical optimization step and depends on the specific application.
-
Too short: A linker that is too short may not provide sufficient separation to overcome steric clashes, leading to reduced binding affinity or incomplete reaction. In PROTACs, for instance, a short linker can prevent the formation of the necessary ternary complex.
-
Too long: An excessively long linker might be too flexible, potentially allowing the conjugated molecule to fold back and interact with the parent molecule, which can also hinder its function. In some cases, very long PEG chains can wrap around the conjugate, inadvertently causing steric hindrance.
-
General Guidance: Start with a range of linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) and empirically determine the best performer through functional assays. For applications involving large biomolecules like antibodies, longer linkers are often required to provide enough separation.
Q3: When should I consider a branched PEG linker over a linear one?
A3: A branched PEG linker should be considered when you need to:
-
Address significant steric hindrance: The multiple arms of a branched PEG create more physical space between the conjugated molecules, which is especially useful when attaching bulky payloads to large proteins like antibodies.
-
Increase payload capacity: Branched linkers allow for the attachment of multiple molecules at a single conjugation site, increasing the drug-to-antibody ratio (DAR) in ADCs, for example.
-
Enhance shielding: The structure of branched PEGs provides superior shielding of the conjugated molecule, which can improve its pharmacokinetic profile.
Q4: Can the PEG linker itself cause a loss of biological activity?
A4: Yes. If the PEG chain is attached at or near the active site of a protein or the binding site of a small molecule, it can cause steric hindrance that blocks the intended interaction and leads to a loss of activity. Additionally, the conjugation process itself can sometimes induce conformational changes in the biomolecule that affect its function. It is crucial to characterize the biological activity of the final conjugate to ensure it remains effective.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Yield
| Possible Cause | Recommended Solution |
| Steric Hindrance at Conjugation Site | The target functional group (e.g., lysine, cysteine) on your biomolecule may be in a sterically hindered region, preventing the PEG linker from accessing it. - Use a longer PEG linker: A longer, more flexible chain may be able to reach the hindered site. - Change conjugation chemistry: Target a different, more accessible functional group on your biomolecule. - Optimize molar ratio: Increase the molar excess of the PEG reagent to help drive the reaction to completion. |
| Incorrect Reaction Conditions | The pH, temperature, or reaction time may be suboptimal for your specific conjugation chemistry. |
| Hydrolysis or Inactivation of Reagents | The reactive groups on your PEG linker (e.g., NHS esters) are susceptible to hydrolysis in aqueous solutions. The reducing agent used in some reactions may also lose activity. |
| Oxidation of Thiols (for Maleimide Chemistry) | Target cysteine residues may have formed disulfide bonds, making them unavailable for conjugation. |
Issue 2: Aggregation of the Final Conjugate
| Possible Cause | Recommended Solution |
| Insufficient PEGylation | If the degree of PEGylation is too low, the PEG chains may not provide a sufficient hydrophilic shield to prevent the parent molecule from aggregating. |
| Cross-linking | If you are using a bifunctional PEG linker with a homobifunctional reactive group on a molecule with multiple attachment sites, you may be causing intermolecular cross-linking. |
| Protein Instability | The reaction conditions (e.g., pH, temperature) may be causing the protein to denature and aggregate. |
Issue 3: Loss of Biological Activity
| Possible Cause | Recommended Solution |
| PEG Chain Obstructing Active Site | The PEG linker has been conjugated at or near the active site of the biomolecule, causing steric hindrance. |
| Conformational Changes | The conjugation process may have altered the three-dimensional structure of the biomolecule, impacting its function. |
Data Presentation: Impact of PEG Linker Length
The length of the PEG linker significantly influences the physicochemical and biological properties of bioconjugates. The following tables summarize quantitative data from various studies.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance (Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8)
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
Table 2: Effect of PEG Linker Length on Receptor Binding Affinity (Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR))
| PEG Linker Length | IC50 (nM) |
| PEG2 | 1.3 ± 0.1 |
| PEG3 | 1.8 ± 0.2 |
| PEG4 | 2.1 ± 0.2 |
| PEG6 | 2.9 ± 0.3 |
| Note: A lower IC50 value indicates higher binding affinity. In this specific study, shorter linkers were more beneficial. |
Experimental Protocols
Protocol 1: Conjugation of an NHS-Ester-PEG Linker to Protein Amines
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester functionalized PEG linker to primary amines (e.g., lysine residues, N-terminus) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0). Note: Avoid amine-containing buffers like Tris.
-
NHS-Ester-PEG linker (e.g., mPEG-NHS)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG linker in anhydrous DMSO to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess (e.g., 5 to 20-fold) of the dissolved PEG linker to the protein solution. Mix gently and avoid vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and quenching agent by SEC or dialysis. If necessary, use ion-exchange chromatography (IEX) to separate different PEGylated species.
-
Characterization: Analyze the purified conjugate by SDS-PAGE (to observe the molecular weight shift), Mass Spectrometry (to determine the degree of PEGylation), and a functional assay to confirm biological activity.
Protocol 2: Conjugation of a Maleimide-PEG Linker to Protein Thiols
This protocol describes the site-specific conjugation of a maleimide-functionalized PEG linker to a free thiol (sulfhydryl) group on a protein, typically from a cysteine residue.
Materials:
-
Protein or peptide with a free thiol group.
-
Reducing agent (e.g., TCEP) if the thiol is in a disulfide bond.
-
Reaction buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing EDTA).
-
Maleimide-PEG linker (e.g., mPEG-Maleimide).
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., Size Exclusion Chromatography (SEC)).
Procedure:
-
Protein Reduction (if necessary): If the target cysteine is in a disulfide bond, add a molar excess of TCEP (e.g., 10-20 fold) to the protein solution. Incubate at 37°C for 1-2 hours. Crucially, the reducing agent must be removed (e.g., via a desalting column) before proceeding to the next step.
-
Protein Preparation: Exchange the protein into the reaction buffer (pH 6.5-7.5).
-
PEG Reagent Preparation: Dissolve the Maleimide-PEG linker in DMSO or DMF.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the conjugate using SEC to remove the unreacted linker and any remaining unreacted protein.
-
Characterization: Analyze the final product using SDS-PAGE, Mass Spectrometry, and a relevant functional assay.
Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for low PEGylation yield.
Caption: Overcoming steric hindrance at a cell surface receptor.
References
Technical Support Center: Improving the Efficiency of Site-Specific PEGylation Protocols
Welcome to the technical support center for site-specific PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during protein PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is site-specific PEGylation and why is it important?
Site-specific PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a specific, predetermined site on a protein or peptide. This technique is crucial for developing therapeutic proteins with improved properties, such as a longer circulating half-life, reduced immunogenicity, and enhanced stability, while minimizing the loss of biological activity that can occur with random PEGylation methods.[1][2][3] By controlling the exact location of PEG attachment, researchers can create more homogeneous and well-defined bioconjugates, which is a critical requirement for regulatory approval.[4][5]
Q2: What are the most common chemistries used for site-specific PEGylation?
There are several established methods for site-specific PEGylation, each with its own advantages and considerations:
-
Thiol-Maleimide Chemistry: This is one of the most common methods and involves the reaction of a maleimide-activated PEG with a free cysteine residue on the protein. It is highly specific for thiols under mild pH conditions.
-
Sortase-Mediated Ligation (SML): This enzymatic method utilizes the transpeptidase sortase A to ligate a PEG molecule with a specific recognition motif (e.g., LPXTG) that has been genetically engineered into the protein.
-
Oxime Ligation: This bioorthogonal reaction forms a stable oxime bond between an aminooxy-functionalized PEG and a protein containing an aldehyde or ketone group, which can be introduced at a specific site.
-
Transglutaminase (TGase)-Mediated PEGylation: This enzymatic approach catalyzes the formation of a covalent bond between a primary amine on a PEG molecule and the side chain of a glutamine residue on the protein.
Q3: How do I choose the best site-specific PEGylation strategy for my protein?
The choice of strategy depends on several factors, including:
-
The protein's primary sequence and structure: The availability of native reactive sites (e.g., free cysteines or accessible glutamines) or the feasibility of introducing specific tags or mutations.
-
The desired properties of the final conjugate: The required level of homogeneity and the impact of PEGylation on the protein's activity.
-
Available resources and expertise: Some methods may require more extensive protein engineering or specialized reagents.
Q4: What are the critical parameters to optimize for a successful PEGylation reaction?
Several factors can significantly influence the outcome of a PEGylation reaction. Key parameters to optimize include:
-
PEG-to-protein molar ratio: A higher molar excess of the PEG reagent generally drives the reaction towards completion but can also increase the risk of non-specific or multiple PEGylations and complicate purification.
-
pH: The optimal pH depends on the specific chemistry being used. For example, thiol-maleimide reactions are typically performed at a pH of 6.5-7.5, while N-terminal PEGylation with PEG-aldehyde is favored at a slightly acidic pH.
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to protein denaturation or side reactions.
-
Reaction time: The reaction should be monitored over time to determine the optimal duration that maximizes the yield of the desired product without significant formation of byproducts.
-
Protein concentration: Higher protein concentrations can increase the reaction rate but may also promote aggregation.
Q5: How can I characterize my PEGylated protein to confirm successful conjugation?
A combination of analytical techniques is typically used to characterize PEGylated proteins and assess the efficiency of the reaction:
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, allowing for the separation of PEGylated protein from unreacted protein and free PEG.
-
Ion-Exchange Chromatography (IEX): Can be used to separate different PEGylated species based on their charge.
-
Mass Spectrometry (MS): Provides precise molecular weight information, confirming the number of attached PEG chains.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify different PEGylated isomers.
Troubleshooting Guides
Problem 1: Low PEGylation Efficiency or Incomplete Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Solution(s) |
| Suboptimal Reaction Conditions | Systematically optimize the PEG-to-protein molar ratio, pH, temperature, and reaction time. Start with recommended conditions from the literature or reagent supplier and perform a matrix of experiments to identify the optimal parameters for your specific protein. |
| Inactive or Degraded PEG Reagent | Ensure proper storage of PEG reagents (typically at -20°C or below, protected from moisture and light). Use a fresh batch of reagent if degradation is suspected. The activity of some PEG reagents, like PEG-aldehyde, can vary between batches and should be assessed. |
| Issues with the Protein | Confirm the concentration and purity of your protein. Ensure that the target functional group for PEGylation is accessible and reactive. For thiol-maleimide chemistry, ensure that the cysteine residue is fully reduced. |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with NHS-ester PEGs. Thiols in the buffer (e.g., DTT, 2-mercaptoethanol) will react with maleimide-PEGs. Use appropriate, non-reactive buffers. |
Problem 2: Formation of Aggregates or Precipitate During Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Solution(s) |
| Protein Instability under Reaction Conditions | Optimize the reaction pH and temperature to maintain protein stability. Consider performing the reaction at a lower temperature for a longer duration. Screen different buffer compositions and excipients that are known to stabilize your protein. |
| High Protein Concentration | Reduce the protein concentration in the reaction mixture. While this may slow down the reaction rate, it can significantly reduce aggregation. |
| Cross-linking due to bifunctional PEG reagents | If using a bifunctional PEG, di-PEGylated and cross-linked species can form. Optimize the PEG-to-protein ratio to favor mono-PEGylation. Purification techniques like SEC can be used to remove high-molecular-weight aggregates. |
| Disulfide-linked dimerization (for thiol-maleimide chemistry) | The reaction conditions for thiol-maleimide PEGylation can also promote the formation of disulfide-linked dimers of the protein. Working under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation. |
Problem 3: Presence of Multiple PEGylated Species or Side Products
Possible Causes & Solutions
| Possible Cause | Recommended Solution(s) |
| Non-specific PEGylation | For amine-reactive PEGs, lower the reaction pH to favor N-terminal modification over lysine modification. For thiol-maleimide chemistry, ensure the pH is not too high, as this can lead to reaction with amines. |
| Hydrolysis of the Maleimide Group | The maleimide group can undergo hydrolysis, especially at higher pH, rendering it unreactive towards thiols. Prepare maleimide-PEG solutions fresh and use them promptly. Perform the reaction at a neutral or slightly acidic pH (6.5-7.5). |
| Thiol Exchange in Maleimide Conjugates | The thioether bond formed in maleimide conjugation can be reversible, leading to de-PEGylation or transfer of the PEG to other thiol-containing molecules. This is a known challenge with maleimide chemistry. |
| Side reactions in oxime ligation | While generally very specific, side reactions can occur. Ensure the purity of your reagents and optimize the reaction conditions as per established protocols. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical starting conditions and expected outcomes for different site-specific PEGylation methods. Note that optimal conditions can vary significantly depending on the specific protein and PEG reagent used.
Table 1: Thiol-Maleimide PEGylation - Reaction Parameters
| Parameter | Typical Range | Effect on Yield/Purity |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | Higher ratios increase yield but may lead to di-PEGylation if multiple cysteines are present. |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. Higher pH can lead to hydrolysis of the maleimide and reaction with amines. |
| Temperature | 4°C to 25°C | Lower temperatures can reduce side reactions and protein aggregation. |
| Reaction Time | 2 to 24 hours | Monitor reaction progress to determine the optimal time for maximum mono-PEGylation. |
Table 2: Sortase-Mediated Ligation - Reaction Parameters
| Parameter | Typical Range | Effect on Yield/Purity |
| Sortase:Protein Molar Ratio | 1:10 to 1:1 | Higher enzyme concentrations increase reaction rate but also cost. |
| PEG-Gly:Protein Molar Ratio | 5:1 to 20:1 | A large excess of the PEG-nucleophile drives the reaction forward. |
| Temperature | 25°C to 37°C | Optimal temperature for sortase A activity. |
| Reaction Time | 1 to 24 hours | Reaction progress can be monitored by SDS-PAGE. |
| Calcium Chloride (CaCl₂) Conc. | 5 - 10 mM | Required cofactor for Sortase A activity. |
Table 3: Oxime Ligation - Reaction Parameters
| Parameter | Typical Range | Effect on Yield/Purity |
| PEG-ONH₂:Protein Molar Ratio | 10:1 to 50:1 | A significant excess of the aminooxy-PEG is often used. |
| pH | 4.5 - 7.0 | The reaction is often faster at slightly acidic pH, but can be performed at neutral pH. |
| Catalyst (e.g., aniline) | 10 - 100 mM | Catalysts can significantly increase the reaction rate, especially at neutral pH. |
| Temperature | 25°C | The reaction proceeds efficiently at room temperature. |
| Reaction Time | 1 to 24 hours | Dependent on reactant concentrations and the presence of a catalyst. |
Table 4: Transglutaminase-Mediated PEGylation - Reaction Parameters
| Parameter | Typical Range | Effect on Yield/Purity |
| TGase:Protein Molar Ratio | 1:20 to 1:5 | Higher enzyme concentrations increase the reaction rate. |
| PEG-NH₂:Protein Molar Ratio | 10:1 to 50:1 | A large excess of the PEG-amine drives the reaction. |
| pH | 6.0 - 8.0 | Optimal pH for microbial transglutaminase activity. |
| Temperature | 25°C to 37°C | The enzyme is active in this temperature range. |
| Reaction Time | 1 to 24 hours | Monitor reaction progress by SDS-PAGE or chromatography. |
Experimental Protocols
Protocol 1: Site-Specific PEGylation via Thiol-Maleimide Chemistry
This protocol describes a general procedure for the site-specific PEGylation of a protein containing a single, accessible cysteine residue using a maleimide-activated PEG.
Materials:
-
Protein with a single free cysteine (1-5 mg/mL)
-
Maleimide-activated PEG (mPEG-Mal)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 1 mM EDTA, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-Mercaptoethanol
-
Purification column (e.g., SEC or IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the cysteine residue may be oxidized, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure the cysteine is in its reduced state. Remove excess TCEP using a desalting column.
-
PEGylation Reaction:
-
Immediately before use, dissolve the mPEG-Mal in the reaction buffer to a desired stock concentration.
-
Add the mPEG-Mal solution to the protein solution to achieve the desired PEG-to-protein molar ratio (e.g., 10:1).
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction: Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture and incubate for 30 minutes to consume any unreacted mPEG-Mal.
-
Purification: Purify the PEGylated protein from unreacted PEG, protein, and quenching reagent using an appropriate chromatography method such as SEC or IEX.
-
Characterization: Analyze the purified product by SDS-PAGE, SEC, and mass spectrometry to confirm the extent of PEGylation and purity.
Troubleshooting: See the general troubleshooting guide above, paying close attention to potential maleimide hydrolysis and disulfide bond formation.
Protocol 2: Site-Specific PEGylation using Sortase-Mediated Ligation (SML)
This protocol outlines a general method for C-terminal PEGylation of a protein containing a sortase recognition tag (e.g., LPETG) using a PEG molecule functionalized with an N-terminal poly-glycine motif (e.g., GGG-PEG).
Materials:
-
Protein of interest with a C-terminal LPETG tag (1-10 mg/mL)
-
GGG-PEG
-
Sortase A (e.g., from Staphylococcus aureus)
-
Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Purification column (e.g., Ni-NTA for His-tagged sortase, followed by SEC)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein-LPETG, GGG-PEG, and Sortase A in the sortase reaction buffer. A typical molar ratio is 1:20:1 (Protein:GGG-PEG:Sortase A).
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by SDS-PAGE.
-
Purification:
-
If using a His-tagged Sortase A, the enzyme can be removed by passing the reaction mixture through a Ni-NTA resin.
-
Further purify the PEGylated protein from unreacted GGG-PEG and cleaved tag by SEC.
-
-
Characterization: Analyze the purified PEGylated protein by SDS-PAGE, SEC, and mass spectrometry to confirm successful ligation and purity.
Troubleshooting:
-
Low ligation efficiency: Increase the concentration of GGG-PEG or Sortase A. Ensure the reaction buffer contains sufficient CaCl₂.
-
Protein precipitation: Perform the reaction at a lower temperature (e.g., room temperature or 4°C) for a longer duration.
Protocol 3: Site-Specific PEGylation via Oxime Ligation
This protocol provides a general procedure for PEGylating a protein that has been engineered to contain a unique aldehyde or ketone group, using an aminooxy-functionalized PEG.
Materials:
-
Protein with an aldehyde or ketone handle (1-5 mg/mL)
-
Aminooxy-PEG (PEG-ONH₂)
-
Reaction Buffer: PBS or acetate buffer, pH 4.5-7.0.
-
Catalyst (optional): Aniline or aniline derivatives.
-
Purification column (e.g., SEC)
Procedure:
-
Reaction Setup:
-
Dissolve the protein in the chosen reaction buffer.
-
Dissolve the PEG-ONH₂ in the same buffer.
-
If using a catalyst, prepare a stock solution of the catalyst in the reaction buffer.
-
-
PEGylation Reaction:
-
Add the PEG-ONH₂ solution to the protein solution to a final molar excess of 20-50 fold.
-
If using a catalyst, add it to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by SDS-PAGE.
-
-
Purification: Purify the PEGylated protein from unreacted reagents using SEC.
-
Characterization: Characterize the purified product using SDS-PAGE, SEC, and mass spectrometry.
Troubleshooting:
-
Slow reaction rate: Lower the pH of the reaction buffer (if the protein is stable) or add a catalyst like aniline.
-
Low yield: Increase the molar excess of PEG-ONH₂ or the reaction time.
Protocol 4: Site-Specific PEGylation using Transglutaminase (TGase)
This protocol describes a general method for PEGylating a protein at an accessible glutamine residue using a PEG molecule functionalized with a primary amine.
Materials:
-
Protein containing an accessible glutamine residue (1-10 mg/mL)
-
Amine-functionalized PEG (PEG-NH₂)
-
Microbial Transglutaminase (mTGase)
-
Reaction Buffer: Tris or phosphate buffer, pH 7.0-8.0.
-
Purification column (e.g., IEX or SEC)
Procedure:
-
Reaction Setup:
-
Dissolve the protein, PEG-NH₂, and mTGase in the reaction buffer. A typical molar ratio is 1:30:0.5 (Protein:PEG-NH₂:mTGase).
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. Monitor the reaction by SDS-PAGE.
-
Purification: Purify the PEGylated protein from the enzyme, unreacted PEG, and unmodified protein using IEX followed by SEC.
-
Characterization: Analyze the final product for purity and extent of PEGylation using SDS-PAGE, SEC, and mass spectrometry.
Troubleshooting:
-
No reaction: Ensure the glutamine residue is accessible to the enzyme. Not all glutamine residues are substrates for TGase.
-
Low yield: Increase the concentration of PEG-NH₂ or mTGase. Optimize the reaction time and temperature.
Mandatory Visualizations
Caption: General experimental workflow for site-specific protein PEGylation.
Caption: Troubleshooting decision tree for low PEGylation yield.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Technical Support Center: Heterobifunctional Crosslinkers
Welcome to the technical support center for heterobifunctional crosslinkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when using heterobifunctional crosslinkers like SMCC?
A1: The success of a conjugation reaction using a heterobifunctional crosslinker, such as one containing an N-hydroxysuccinimide (NHS) ester and a maleimide group, depends on several key factors:
-
pH Control: The two reactive groups have different optimal pH ranges for reactivity and stability.[1][2]
-
Buffer Composition: The presence of competing nucleophiles, such as primary amines or thiols in the buffer, can significantly reduce conjugation efficiency.[3][4]
-
Crosslinker Integrity: These reagents are sensitive to moisture and can hydrolyze over time.[4] Proper storage and handling are crucial.
-
Protein Characteristics: The concentration and purity of the proteins, as well as the accessibility of the target functional groups (amines and sulfhydryls), are critical.
Q2: What is the optimal pH for reacting NHS esters and maleimides?
A2: NHS esters react most efficiently with primary amines (like lysine residues) at a pH of 7.2 to 8.5. Below this range, the amine groups are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction. The maleimide group reacts specifically with sulfhydryl groups (like cysteine residues) in the pH range of 6.5 to 7.5. At a pH above 7.5, the maleimide group can also react with primary amines, and its rate of hydrolysis increases. Therefore, a two-step conjugation is often performed, with the NHS ester reaction carried out first at pH 7.2-8.0, followed by purification and then the maleimide reaction at pH 6.5-7.5.
Q3: Which buffers should I use and which should I avoid?
A3: It is crucial to use buffers that do not contain primary amines or sulfhydryls, as these will compete with your target molecules.
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, and borate buffers are generally recommended.
-
Incompatible Buffers: Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine, as they have primary amines that will react with the NHS ester. Also, avoid buffers containing sulfhydryl compounds like dithiothreitol (DTT) when working with maleimides.
Q4: How should I store and handle my heterobifunctional crosslinker?
A4: Heterobifunctional crosslinkers are moisture-sensitive and should be stored in a desiccated environment at -20°C. Before opening, the vial should be allowed to warm to room temperature to prevent condensation. For crosslinkers that are not water-soluble, it is best to dissolve them in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and prepare fresh solutions for each experiment.
Troubleshooting Guide
This guide addresses common problems encountered during heterobifunctional crosslinking experiments.
Problem 1: Low or No Conjugate Yield
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Hydrolysis of NHS Ester | The NHS ester is highly susceptible to hydrolysis, especially at higher pH. Ensure the reaction pH is within the optimal range (7.2-8.5). Use freshly prepared crosslinker solutions and perform the reaction promptly. In dilute protein solutions, hydrolysis is a more significant competitor. |
| Hydrolysis of Maleimide Group | The maleimide ring can hydrolyze and become unreactive towards thiols, particularly at a pH above 7.5. Perform the maleimide-thiol conjugation within the optimal pH range of 6.5-7.5. |
| Inactive or Inaccessible Functional Groups | Ensure your protein has available primary amines and reduced sulfhydryl groups. If necessary, reduce disulfide bonds in your sulfhydryl-containing protein using a reducing agent like TCEP, which does not need to be removed before the maleimide reaction. If using DTT, it must be thoroughly removed before adding the maleimide-activated protein. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will quench the NHS ester reaction. Buffers with free thiols (e.g., DTT) will compete in the maleimide reaction. Perform a buffer exchange into a compatible buffer like PBS before starting the conjugation. |
| Suboptimal Molar Ratio of Crosslinker to Protein | The optimal molar excess of the crosslinker depends on the protein concentration. For lower protein concentrations, a higher molar excess of the crosslinker is needed. It is recommended to perform a titration to determine the optimal ratio for your specific proteins. |
| Inefficient Removal of Excess Crosslinker | In a two-step conjugation, it is critical to remove the non-reacted crosslinker after the first reaction step to prevent the formation of homodimers of the second protein. Use a desalting column or dialysis for efficient removal. |
Problem 2: Protein Precipitation During or After Conjugation
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Concentration of Organic Solvent | If the crosslinker is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing the protein. |
| Over-Crosslinking | Using a large excess of the crosslinker can lead to extensive modification of the protein surface, which may alter its solubility and cause aggregation. Reduce the molar excess of the crosslinker. |
| Change in Protein pI | The reaction of NHS esters with primary amines neutralizes the positive charge of the amine group, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, the protein may precipitate. Consider performing the reaction in a buffer with a different pH. |
Problem 3: Formation of Unwanted Side Products
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Maleimide Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, leading to non-specific conjugation. Maintain the pH of the maleimide reaction between 6.5 and 7.5 for optimal thiol selectivity. |
| Retro-Michael Reaction of Thiosuccinimide Linkage | The thioether bond formed between a maleimide and a thiol can be reversible under certain conditions, leading to the dissociation of the conjugate. This is a concern for applications like antibody-drug conjugates (ADCs) where stability is crucial. Hydrolyzing the thiosuccinimide ring after conjugation can create a more stable product. |
| Thiazine Rearrangement | When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur leading to the formation of a thiazine derivative. This can be minimized by performing the conjugation at a more acidic pH (around 5-6) or by acetylating the N-terminal amine. |
Quantitative Data Summary
Table 1: NHS Ester Stability in Aqueous Solution
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
Table 2: Recommended Molar Excess of SMCC Crosslinker for Amine-Containing Protein
| Protein Concentration | Recommended Molar Excess of SMCC |
| < 1 mg/mL | 40-80 fold |
| 1-4 mg/mL | 20-fold |
| 5-10 mg/mL | 5-10 fold |
Experimental Protocols
Protocol 1: Two-Step Conjugation of Two Proteins using SMCC
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
Materials:
-
Protein-NH₂
-
Protein-SH
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Conjugation Buffer B: Phosphate-buffered saline (PBS), pH 6.5-7.0
-
Desalting columns
-
(Optional) Reducing agent (e.g., TCEP)
-
(Optional) Quenching reagent (e.g., cysteine)
Procedure:
Step 1: Preparation of Proteins
-
Dissolve the amine-containing protein (Protein-NH₂) in Conjugation Buffer A to a concentration of 1-10 mg/mL.
-
Ensure the sulfhydryl-containing protein (Protein-SH) has free, reduced sulfhydryls. If necessary, reduce disulfide bonds with a reducing agent like TCEP.
-
Buffer exchange both proteins into their respective conjugation buffers if they are in incompatible buffers.
Step 2: Activation of Protein-NH₂ with SMCC
-
Immediately before use, prepare a stock solution of SMCC in anhydrous DMSO or DMF.
-
Add the appropriate molar excess of the SMCC stock solution to the Protein-NH₂ solution (see Table 2). The final concentration of the organic solvent should be below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
Step 3: Removal of Excess SMCC
-
Remove the unreacted SMCC from the activated Protein-NH₂ using a desalting column equilibrated with Conjugation Buffer B. This step is crucial to prevent the formation of Protein-SH homodimers.
Step 4: Conjugation of Activated Protein-NH₂ to Protein-SH
-
Immediately combine the desalted, maleimide-activated Protein-NH₂ with the Protein-SH in the desired molar ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 5: Quenching the Reaction (Optional)
-
To stop the conjugation reaction, add a quenching reagent such as cysteine to a final concentration of 1-10 mM to react with any remaining maleimide groups. Incubate for 15-30 minutes at room temperature.
Step 6: Purification of the Conjugate
-
Purify the final protein-protein conjugate from unreacted proteins and byproducts using methods such as size exclusion chromatography (SEC) or affinity chromatography.
Visualizations
Caption: Two-step heterobifunctional crosslinking workflow.
Caption: Troubleshooting logic for low conjugate yield.
References
Dealing with NHS ester hydrolysis during conjugation reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on mitigating NHS ester hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.
Potential Causes and Solutions:
-
NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis, which competes with the desired amine reaction.[1][2] The rate of hydrolysis increases significantly with pH.[1][3]
-
Solution: Prepare the NHS ester solution immediately before use.[1] If using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous. Avoid repeated freeze-thaw cycles of the NHS ester solution.
-
-
Suboptimal pH: The reaction between the NHS ester and the primary amine is pH-dependent. At low pH, the primary amines are protonated and less reactive. At high pH, the rate of hydrolysis of the NHS ester increases, reducing the amount available to react with the amine.
-
Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point.
-
-
Incorrect Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.
-
Solution: Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate buffers. If your protein is in a buffer containing primary amines, it is recommended to perform a buffer exchange before starting the conjugation.
-
-
Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction is more likely to occur.
-
Solution: If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
-
-
Reagent Quality: The NHS ester may have hydrolyzed due to improper storage.
-
Solution: Store NHS esters in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Question: My NHS ester reagent won't dissolve or precipitates upon addition to the reaction buffer. What should I do?
Answer: Solubility issues with NHS esters are common, especially for non-sulfonated versions.
Potential Causes and Solutions:
-
Poor Aqueous Solubility: Many NHS esters have low solubility in aqueous buffers.
-
Solution: Dissolve the NHS ester in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10%.
-
-
Reagent Quality: The NHS ester may have hydrolyzed due to improper storage, leading to the formation of the less soluble carboxylic acid.
-
Solution: Ensure proper storage of the NHS ester in a cool, dry place, protected from moisture. Using fresh reagent is recommended.
-
Question: I'm observing high background or non-specific binding in my downstream applications. What could be the cause?
Answer: High background or non-specific binding can occur due to unreacted NHS ester or aggregation of the conjugated protein.
Potential Causes and Solutions:
-
Excess Unreacted NHS Ester: If not properly quenched or removed, the excess NHS ester can react with other primary amines in downstream applications.
-
Solution: After the conjugation reaction, add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS ester. Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagent and byproducts.
-
-
Protein Aggregation: The conjugation process can sometimes lead to protein aggregation.
-
Solution: Optimize the molar ratio of NHS ester to your protein. A high degree of labeling can sometimes cause aggregation. Perform small-scale pilot reactions with varying molar ratios to determine the optimal condition. Ensure the buffer conditions are optimal for your protein's stability.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of NHS ester conjugation reactions.
1. What is NHS ester hydrolysis and why is it a critical issue?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because it directly competes with the desired conjugation reaction, where the NHS ester should be reacting with a primary amine on your biomolecule (e.g., a lysine residue on a protein). Once hydrolyzed, the reagent can no longer participate in the conjugation, which significantly reduces the final yield of your labeled product.
2. What are the primary factors that influence the rate of NHS ester hydrolysis?
The stability of an NHS ester is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with rising pH.
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction.
-
Buffer Composition: The presence of competing nucleophiles, such as primary amines in Tris buffer, will react with the NHS ester.
3. What is the optimal reaction time and temperature for NHS ester conjugation?
The optimal reaction time and temperature can vary depending on the specific reactants and their concentrations. However, a general guideline is to incubate the reaction for 30 to 60 minutes at room temperature or for 2 hours at 4°C. For more sensitive proteins, performing the reaction at 4°C for a longer period (e.g., overnight) can be beneficial.
4. How should I store and handle NHS ester reagents to minimize hydrolysis?
Proper handling and storage are essential to maintain the reactivity of your NHS ester.
-
Storage of Powder: Store the solid NHS ester reagent in a cool, dry place at -20°C to -80°C, protected from moisture and light. A desiccator is highly recommended.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.
-
Solution Preparation: For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
5. What is the difference between NHS esters and Sulfo-NHS esters?
The primary difference is their solubility. Sulfo-NHS esters contain a sulfonate group that imparts water solubility, allowing for a completely aqueous reaction. Standard NHS esters are not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. Sulfo-NHS esters are also impermeable to cell membranes, making them ideal for cell surface labeling, while NHS esters can cross cell membranes for intracellular labeling. Generally, sulfo-NHS esters exhibit slightly greater stability in aqueous solutions compared to their non-sulfonated counterparts.
Data Presentation
Table 1: Half-life of NHS Esters at Different pH Values and Temperatures
The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.
As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, reactions should be performed promptly after the addition of the NHS ester to the buffer.
Table 2: Comparison of NHS and Sulfo-NHS Esters
| Feature | NHS Ester | Sulfo-NHS Ester |
| Solubility | Insoluble in aqueous buffers; requires organic solvents (DMF, DMSO) | Soluble in aqueous buffers |
| Membrane Permeability | Permeable to cell membranes | Impermeable to cell membranes |
| Stability | Generally lower in aqueous solution | Slightly higher in aqueous solution |
| Applications | Intracellular labeling, general bioconjugation | Cell surface labeling, general bioconjugation |
Information sourced from BenchChem.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye or biotin) to a protein.
Materials:
-
Protein to be labeled
-
Amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
NHS ester reagent
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Quenching reagent (e.g., 1 M Tris or glycine, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mg/mL or 10 mM.
-
-
Perform the Conjugation Reaction:
-
Calculate the required amount of the dissolved NHS ester to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.
-
Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubate:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Protect from light if using a fluorescent dye.
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using size-exclusion chromatography or dialysis.
-
Visualizations
Caption: Competing reaction pathways for NHS esters.
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Catalyst Poisoning in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst inhibition during their experiments.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is not working or has a very low yield. What are the most common causes of catalyst poisoning?
A1: The most frequent reason for CuAAC reaction failure is the deactivation of the Cu(I) catalyst. Common causes include:
-
Oxidation of Cu(I) to inactive Cu(II): This is often due to the presence of dissolved oxygen in the reaction mixture. It is crucial to use degassed solvents and/or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Presence of chelating agents: Molecules with functional groups that can strongly bind to copper, such as thiols, some amines, and certain buffers (e.g., Tris), can sequester the catalytically active Cu(I) species.[1][2]
-
Impure reagents: Starting materials (azides or alkynes) or solvents may contain impurities that act as catalyst poisons. Purification of reagents is recommended if contamination is suspected.[1]
-
Suboptimal ligand choice or concentration: The ligand is critical for stabilizing the Cu(I) catalyst. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to catalyst deactivation.[3]
Q2: I suspect my starting material contains a thiol group. Can this inhibit the reaction?
A2: Yes, thiols are potent poisons for the CuAAC reaction. The sulfur atom in a thiol can coordinate strongly to the soft Cu(I) center, forming a stable complex that prevents the copper from participating in the catalytic cycle. In bioconjugation, free cysteine residues in proteins are a common source of thiol-based inhibition.
Q3: Can the choice of buffer affect my CuAAC reaction?
A3: Absolutely. Buffers containing coordinating species can inhibit the reaction. For instance, Tris buffer is known to chelate copper ions and should be avoided. Buffers like phosphate, HEPES, or MOPS are generally more compatible with CuAAC reactions.
Q4: My reaction starts but then stalls before completion. What could be the issue?
A4: This often points to the gradual deactivation of the catalyst during the reaction. Potential causes include:
-
Depletion of the reducing agent: If you are generating Cu(I) in situ from a Cu(II) salt using a reducing agent like sodium ascorbate, the reducing agent might be consumed over time, especially in the presence of oxygen.
-
Product inhibition: In some cases, the triazole product itself can coordinate to the copper catalyst, leading to a decrease in the reaction rate as the product concentration increases.
-
Slow poisoning: A low concentration of a catalyst poison in your reagents might lead to a gradual deactivation of the catalyst over the course of the reaction.
Q5: Are there any visual cues that might indicate my catalyst is poisoned or the reaction is failing?
A5: A color change in the reaction mixture can sometimes be indicative of a problem. If you are using a Cu(II) salt with a reducing agent, the initial blue or green color of the Cu(II) solution should fade as it is reduced to Cu(I). If the reaction mixture turns brownish or yellow, it could indicate the oxidation of ascorbic acid and potential damage to the catalyst and/or starting materials. However, the absence of a dramatic color change does not guarantee the reaction is proceeding as expected. Monitoring the reaction by TLC or LC-MS is the most reliable method to track its progress.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Catalyst Oxidation | Degas all solvents and solutions thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar). Ensure a sufficient amount of a reducing agent like sodium ascorbate is used to maintain copper in the +1 oxidation state. |
| Reagent Impurity | Purify starting materials (azide and alkyne) via column chromatography or recrystallization. Use high-purity solvents. |
| Presence of Chelating Agents (e.g., thiols, certain amines) | If the substrate contains a known chelating group, consider using a higher catalyst and/or ligand loading. Adding sacrificial metals like Zn(II) or Ni(II) can sometimes bind to the chelating groups, leaving the copper catalyst free. |
| Incorrect Buffer | Avoid using buffers known to chelate copper, such as Tris. Switch to a non-coordinating buffer like phosphate, HEPES, or MOPS. |
| Suboptimal Ligand | Use a ligand known to be effective for your reaction conditions. For aqueous bioconjugations, water-soluble ligands like THPTA or BTTAA are recommended. Ensure the correct ligand-to-copper ratio is used (often 5:1 for bioconjugations to protect biomolecules). |
Problem 2: Reaction Stalls Before Completion
| Potential Cause | Recommended Solution |
| Depletion of Reducing Agent | Add a fresh solution of the reducing agent (e.g., sodium ascorbate) portion-wise throughout the reaction. |
| Gradual Catalyst Deactivation | Increase the initial catalyst loading. Consider using a more robust ligand to better protect the catalyst. |
| Product Inhibition | If product inhibition is suspected, try to perform the reaction at a higher concentration to drive it to completion more quickly. |
Data Presentation
Table 1: Comparison of Common Copper Ligands for Biocompatibility in CuAAC
| Ligand | Key Features | Biocompatibility Profile | Catalytic Efficiency |
| THPTA | Highly water-soluble. Acts as a sacrificial reductant. | Good. Generally preserves cell viability at typical CuAAC concentrations. | Moderate to good. Slower than BTTAA and BTTES. |
| BTTAA | High water solubility. | Excellent. Cells treated with BTTAA and copper show high viability. | High. Promotes rapid reaction kinetics. |
| BTTES | High water solubility. | Excellent. Similar biocompatibility profile to BTTAA. | High. Similar catalytic efficiency to BTTAA. |
| TBTA | Low water solubility (requires co-solvents like DMSO). | Poor. Can be cytotoxic at concentrations required for efficient catalysis. | High (in organic solvents). |
This table is a qualitative summary based on findings in the literature. Direct comparison of IC50 values can be challenging due to variations in experimental conditions.
Table 2: Common Catalyst Poisons and Mitigation Strategies
| Poison | Source | Mechanism of Poisoning | Mitigation Strategy |
| Thiols (e.g., Cysteine, Glutathione) | Proteins, peptides, impurities | Strong coordination to Cu(I) | Use excess copper/ligand, add sacrificial metals (Zn(II), Ni(II)), or cap free thiols with reagents like iodoacetamide before the CuAAC reaction. |
| Amines (certain types) | Substrates, buffers (e.g., Tris) | Chelation of Cu(I) | Use non-coordinating buffers, increase catalyst/ligand concentration. |
| Halides (especially Iodide) | Copper salts (e.g., CuI) | Can form unreactive copper aggregates | Use copper sources like CuSO₄ with a reducing agent or Cu(OAc)₂. |
| Phosphines (e.g., TCEP) | Used as a reducing agent | Can bind to copper and reduce azides | Use sodium ascorbate as the preferred reducing agent. |
Experimental Protocols
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction
-
Reagent Preparation:
-
Prepare a stock solution of the azide (1 equivalent) in a suitable solvent (e.g., DMSO, DMF, or a mixture with water).
-
Prepare a stock solution of the alkyne (1-1.2 equivalents) in the same solvent.
-
Prepare a stock solution of a Cu(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) in water.
-
Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water.
-
-
Reaction Setup:
-
To a reaction vessel, add the azide and alkyne solutions.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of a chelating agent like EDTA to remove the copper catalyst.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Protocol 2: Purification of Reagents to Remove Potential Catalyst Poisons
For solid starting materials (azides or alkynes) that are suspected to contain impurities, purification by flash column chromatography on silica gel is recommended.
-
Slurry Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and concentrate the mixture to a dry powder.
-
Column Preparation: Pack a glass column with silica gel in the desired eluent system.
-
Elution: Carefully load the dried material onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Removal of Copper Catalyst after the Reaction
Efficient removal of the copper catalyst is crucial for product purity and to avoid issues in downstream applications.
-
Liquid-Liquid Extraction with a Chelating Agent:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a 0.5 M aqueous solution of EDTA (pH 8). The aqueous layer will often turn blue or green as it complexes with the copper.
-
Repeat the wash until the aqueous layer is colorless.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Use of a Scavenger Resin:
-
After the reaction is complete, add a copper scavenger resin to the reaction mixture and stir for a few hours or overnight.
-
Filter off the resin and wash it with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate to obtain the product.
-
Mandatory Visualizations
References
Technical Support Center: Improving PEGylated Protein Stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to enhance the stability of PEGylated proteins during experiments and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of PEGylating a therapeutic protein?
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, offers several therapeutic benefits. It can increase the protein's solubility and hydrodynamic volume, which in turn reduces renal clearance and extends its circulation half-life.[1] Additionally, the PEG chain can shield the protein from proteolytic enzymes and reduce its immunogenicity and antigenicity.[1] These modifications often lead to improved stability, reduced aggregation, and a longer shelf-life.[2]
Q2: How does the site of PEGylation affect protein stability?
The location of PEG attachment is a critical factor influencing the stability of the final conjugate.[3] Site-specific PEGylation away from the protein's active or binding sites is generally preferred to preserve biological function. Attaching PEG to flexible regions of a protein or near areas prone to aggregation can enhance conformational stability and prevent the formation of aggregates.[4] Conversely, random or poorly chosen PEGylation sites can lead to a loss of activity or introduce instability.
Q3: What is the impact of PEG chain length and structure on stability?
Both the length and structure (linear vs. branched) of the PEG polymer can significantly influence the properties of the PEGylated protein.
-
Longer PEG Chains: Generally provide better shielding from proteolysis and reduce immunogenicity more effectively. However, very long chains might sterically hinder the protein's active site, leading to reduced bioactivity.
-
Branched PEGs: Offer a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, which can be more effective at extending plasma half-life. The branched structure can also provide more comprehensive shielding of the protein surface.
The optimal PEG size and architecture must be determined empirically for each specific protein.
Q4: Which excipients are commonly used to stabilize PEGylated protein formulations?
Excipients are crucial for maintaining protein stability during storage and handling. Common categories include:
-
Sugars (Cryo/Lyoprotectants): Sucrose and trehalose are widely used to protect proteins from freezing and drying stresses during lyophilization. They form a glassy matrix that inhibits molecular mobility and can substitute for water, maintaining the protein's native conformation.
-
Amino Acids: Arginine and glutamate are often used to suppress protein aggregation and increase solubility. Arginine, in particular, has been shown to inhibit aggregation by acting as a chemical chaperone.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are added in low concentrations (e.g., 0.003–3 mg/mL) to prevent surface-induced denaturation and aggregation at interfaces (e.g., air-water, vial surface).
-
Buffers: Buffering agents like phosphate, citrate, and histidine are essential for maintaining a stable pH, which is critical for protein stability. The optimal pH minimizes aggregation and chemical degradation.
Troubleshooting Guide
Problem 1: I am observing significant aggregation of my protein during or after the PEGylation reaction.
Aggregation is a common issue that can arise from several factors during the PEGylation process.
Logical Flowchart for Troubleshooting Aggregation
Caption: A decision tree for troubleshooting protein aggregation.
| Potential Cause | Recommended Solution & Rationale |
| Intermolecular Cross-linking | If using a bifunctional PEG reagent, it can link multiple protein molecules together. Solution: Switch to a monofunctional PEG reagent (e.g., mPEG-NHS) or a site-specific PEGylation chemistry (e.g., targeting a unique cysteine residue) to prevent cross-linking. |
| Suboptimal Buffer Conditions | The reaction buffer's pH or ionic strength may be promoting instability. Proteins are often least soluble at their isoelectric point (pI). Solution: Adjust the buffer pH to be at least 1-2 units away from the protein's pI. Optimize ionic strength; sometimes adding 50-150 mM NaCl can help screen charges and reduce aggregation. |
| Concentration Effects | High concentrations of protein or PEG reagent increase the probability of intermolecular interactions. Solution: Reduce the concentration of the protein in the reaction mixture. Add the PEG reagent in a stepwise manner rather than all at once to maintain a lower instantaneous concentration. |
| Conformational Instability | The reaction conditions (e.g., temperature) may be causing the protein to partially unfold, exposing hydrophobic patches that lead to aggregation. Solution: Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the reaction rate and any unfolding processes. Incorporate stabilizing excipients like arginine (1-50 mM) or sucrose (5-10% w/v) directly into the reaction buffer. |
Problem 2: My lyophilized PEGylated protein shows poor stability or fails to reconstitute properly.
Lyophilization introduces significant freezing and dehydration stresses. Improper formulation or cycle parameters can lead to irreversible damage.
| Potential Cause | Recommended Solution & Rationale |
| Ineffective Cryo/Lyoprotection | The protein is denaturing during the freezing or drying stages due to a lack of stabilizing excipients. Solution: Ensure an adequate concentration of a cryo- and lyoprotectant. Sugars like sucrose or trehalose are excellent choices. A protein-to-sugar mass ratio of 1:2 or higher is often a good starting point. |
| Cake Collapse | The formulation's collapse temperature (Tc) was exceeded during primary drying, leading to a melted, dense cake that is difficult to reconstitute. Solution: First, determine the Tc of your formulation using a freeze-dry microscope. Then, ensure the product temperature during primary drying is kept at least 2-3°C below this collapse temperature. Adding a bulking agent like mannitol can sometimes improve cake structure, but its crystalline nature can stress proteins if not formulated carefully with an amporphous stabilizer. |
| High Residual Moisture | Too much water remaining in the lyophilized cake can increase molecular mobility and lead to chemical degradation (e.g., hydrolysis, de-PEGylation) during storage. Solution: Extend the secondary drying time or increase the shelf temperature during secondary drying (without exceeding the glass transition temperature, Tg) to reduce residual moisture to an optimal level, typically <1-2%. |
| pH Shift During Freezing | If using a phosphate buffer, its components can crystallize at different rates during freezing, causing significant shifts in the pH of the unfrozen liquid, which can denature the protein. Solution: Consider using buffers with a lower tendency to cause pH shifts upon freezing, such as citrate or histidine. |
Quantitative Data on Stabilizing Excipients
The effectiveness of an excipient is concentration-dependent. The following table summarizes typical concentration ranges and their observed effects on protein stability.
| Excipient | Typical Concentration Range | Observed Effect | Reference Protein / System |
| Sucrose | 5% - 40% (w/v) | Increases thermal denaturation temperature (Tm) by several degrees. A 40 wt% solution increased Tm by 6-8°C. | Whey Protein Isolate |
| Trehalose | 5% - 10% (w/v) | Provides robust stability during lyophilization and storage, often superior to other sugars for preventing aggregation post-reconstitution. | PEGylated Peptide |
| L-Arginine | 1 mM - 50 mM | Suppresses heat- and chemically-induced aggregation in a concentration-dependent manner. Effective at preventing aggregation during refolding and storage. | Alcohol Dehydrogenase, Insulin |
| Polysorbate 80 | 0.01 - 0.1 mg/mL (0.001% - 0.01%) | Prevents surface-induced aggregation and particle formation. | Monoclonal Antibodies, GA-Z |
| Sodium Chloride | 50 mM - 200 mM | Can reduce electrostatic interactions, which may decrease aggregation. Used in SEC mobile phase to prevent column interactions. | Therapeutic Proteins (General) |
Key Experimental Protocols
Protocol 1: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying soluble aggregates (dimers, trimers, etc.) versus the monomeric protein.
Workflow for SEC-HPLC Stability Analysis
Caption: A typical experimental workflow for SEC-HPLC analysis.
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase appropriate for your protein. A common starting point is 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.2.
-
The salt is crucial to minimize non-specific electrostatic interactions between the protein and the column's stationary phase.
-
Filter the mobile phase through a 0.22 µm filter and degas thoroughly.
-
-
Column and System Setup:
-
Select an SEC column with a pore size suitable for the molecular weight of your PEGylated protein and its expected aggregates (e.g., 300 Å is common for antibodies).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for analytical columns) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute your PEGylated protein sample in the mobile phase to a concentration within the linear range of the detector (typically 0.1 - 1.0 mg/mL).
-
Filter the sample through a low protein-binding 0.22 µm syringe filter to remove any insoluble particles.
-
-
Injection and Data Acquisition:
-
Inject a defined volume of the sample (e.g., 10-20 µL) onto the column.
-
Run the isocratic method for a sufficient time to allow all species to elute (typically 15-30 minutes).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
Protocol 2: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
DSC measures the heat absorbed by a protein as it unfolds due to increasing temperature. The midpoint of this transition, the melting temperature (Tm), is a direct indicator of thermal stability.
-
Sample and Reference Preparation:
-
Prepare your protein sample at a concentration of 0.5-2.0 mg/mL in its formulation buffer.
-
Prepare a matching reference solution containing the identical formulation buffer without the protein.
-
Thoroughly degas both the sample and reference solutions to prevent bubble formation during the scan.
-
-
Instrument Setup:
-
Load the protein sample into the sample cell and the buffer into the reference cell of the calorimeter.
-
Pressurize the cells (e.g., with nitrogen) according to the manufacturer's instructions to prevent boiling at high temperatures.
-
-
Thermal Scan:
-
Equilibrate the cells at a starting temperature (e.g., 20°C).
-
Program a temperature ramp (scan rate) of 60-90°C/hour up to a final temperature that is well past the expected unfolding transition (e.g., 100°C).
-
Record the differential power required to heat the sample cell versus the reference cell.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline scan from the sample scan to obtain the protein's thermogram.
-
Fit the transition peak using the instrument's software to determine the melting temperature (Tm), which is the peak of the transition.
-
A higher Tm indicates greater thermal stability. Comparing the Tm of different formulations allows for direct ranking of their stabilizing effects.
-
Protocol 3: Purity and Molecular Weight Estimation by SDS-PAGE
SDS-PAGE separates proteins based on their molecular weight, allowing for visualization of the PEGylated conjugate, unreacted protein, and impurities.
-
Gel Preparation:
-
Choose a polyacrylamide gel percentage appropriate for the size of your protein and its PEGylated form. For larger proteins (100-500 kDa), a lower percentage gel (e.g., 4-8%) is suitable. For a broader range, a gradient gel (e.g., 4-20%) can be used.
-
-
Sample Preparation:
-
Mix your protein sample with 2X SDS-PAGE sample buffer (Laemmli buffer), which contains SDS and a reducing agent (like DTT or β-mercaptoethanol) to break disulfide bonds.
-
Heat the samples at 95-100°C for 5 minutes to fully denature the proteins and ensure they are coated with the negatively charged SDS detergent.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker (protein ladder) into the wells of the gel.
-
Place the gel in the electrophoresis tank and fill with 1X Tris-Glycine-SDS running buffer.
-
Apply a constant voltage (e.g., 100-150 V) and run the gel until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
After electrophoresis, remove the gel and stain it with a protein stain like Coomassie Brilliant Blue.
-
Destain the gel to remove background staining, revealing the protein bands. The PEGylated protein will migrate slower (appear higher on the gel) than the un-PEGylated protein due to its larger total mass.
-
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stabilization of proteins by sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Balancing Act: A Comparative Guide to Azido-PEG16-acid and Other PEG Linker Lengths in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, profoundly influencing their therapeutic efficacy and pharmacokinetic profiles. Among the diverse options, polyethylene glycol (PEG) linkers are widely favored for their ability to enhance solubility, stability, and circulation half-life. This guide provides an objective comparison of Azido-PEG16-acid with other discrete PEG linker lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The length of the PEG chain in a linker is not merely a spacer but a key determinant of the bioconjugate's overall performance. It modulates the molecule's hydrophilicity, steric hindrance, and flexibility, which in turn affect its biological activity and disposition in vivo. Azido-PEG-acid linkers are heterobifunctional reagents that offer the versatility of "click chemistry" via the azide group and a stable amide bond formation through the carboxylic acid, allowing for a two-step, controlled conjugation process. This guide will delve into the quantitative impact of varying PEG chain lengths, with a focus on PEG16, and provide detailed experimental methodologies for their application.
Quantitative Comparison of PEG Linker Lengths
The choice of PEG linker length involves a trade-off between enhancing pharmacokinetic properties and potentially reducing in vitro potency. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics for ADCs and PROTACs. It is important to note that the data are compiled from studies using different antibodies, payloads, and target proteins, which may influence the results.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Cytotoxicity (IC50, nM) | Plasma Clearance (mL/kg/day) | Tumor Growth Inhibition (%) | Reference Molecule System |
| No PEG | 1.5 | 8.5 | 11 | Anti-CD30 ADC with MMAE |
| PEG2 | 2.1 | 7.0 | 35-45 | Anti-CD30 ADC with MMAE |
| PEG4 | 3.5 | 5.5 | 35-45 | Anti-CD30 ADC with MMAE |
| PEG8 | 5.0 | 2.5 | 75-85 | Anti-CD30 ADC with MMAE |
| PEG12 | 6.8 | 2.5 | 75-85 | Anti-CD30 ADC with MMAE |
| PEG16 | ~8-10 (estimated) | ~2.5 (estimated) | ~75-85 (estimated) | Trend Extrapolation |
| PEG24 | 12.2 | 2.5 | 75-85 | Anti-CD30 ADC with MMAE[1][2] |
Note: Values for PEG16 are extrapolated based on the observed trends in the cited literature. Longer PEG chains tend to slightly decrease in vitro potency while significantly improving pharmacokinetic profiles and in vivo efficacy up to a certain length.
Table 2: Influence of PEG Linker Length on PROTAC Efficacy
| PEG Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| < 12 | TBK1 | No degradation | - | [3] |
| 12 | ERα | Effective | - | [4] |
| 16 | ERα | More Potent | - | [4] |
| 21 | TBK1 | 3 | 96 | |
| 29 | TBK1 | 292 | 76 | |
| ~50 (PEG12) | BRD4 | 18 | >95 | |
| ~62 (PEG16) | BRD4 | Potentially optimal | ->95 | Hypothesized |
Note: The optimal linker length for PROTACs is highly dependent on the specific target protein and E3 ligase pair. The data suggests that an optimal length exists to facilitate productive ternary complex formation, with linkers that are too short or too long being less effective.
The Role of PEG Linker Length in Bioconjugate Function
The length of the PEG linker directly influences several critical aspects of a bioconjugate's function.
-
Solubility and Aggregation: Hydrophobic payloads can induce aggregation of ADCs, leading to rapid clearance. The incorporation of hydrophilic PEG linkers mitigates this issue, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.
-
Pharmacokinetics: Longer PEG chains increase the hydrodynamic radius of the bioconjugate, which reduces renal clearance and extends its plasma half-life. This prolonged circulation can lead to greater accumulation in tumor tissues.
-
Steric Hindrance: While PEG linkers can overcome steric hindrance between the biomolecule and its payload, excessively long linkers can themselves introduce steric hindrance, potentially impairing the binding affinity of the targeting moiety to its receptor or the payload to its intracellular target.
-
Ternary Complex Formation (for PROTACs): The linker plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. An optimal linker length is crucial to correctly orient the two proteins for efficient ubiquitination and subsequent degradation.
Visualizing Bioconjugation Concepts
To better understand the processes involved, the following diagrams illustrate the structure of Azido-PEGn-acid, a typical bioconjugation workflow, and the influence of linker length.
Caption: General chemical structure of an Azido-PEGn-acid linker.
Caption: Two-step bioconjugation workflow using an Azido-PEG-acid linker.
Caption: Influence of PEG linker length on PROTAC-mediated ternary complex formation.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates with different PEG linker lengths.
Protocol 1: Two-Step Antibody Conjugation using Azido-PEG-acid
This protocol describes the conjugation of an alkyne-containing payload to an antibody via its lysine residues using an Azido-PEG-acid linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEGn-acid (e.g., this compound)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Alkyne-functionalized payload
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting columns
Procedure:
Step A: Activation of Azido-PEG-acid and Conjugation to Antibody
-
Dissolve Azido-PEGn-acid in anhydrous DMSO to a stock concentration of 100 mM.
-
Dissolve EDC and NHS in Activation Buffer to final concentrations of 100 mM each.
-
In a separate tube, add a 20-fold molar excess of the Azido-PEGn-acid stock solution to the antibody solution (typically 2-5 mg/mL in Conjugation Buffer).
-
Add the EDC and NHS solutions to the antibody-linker mixture to achieve a final 10-fold molar excess of EDC/NHS over the linker.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with Conjugation Buffer. This yields the azido-PEGylated antibody.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare a stock solution of the alkyne-functionalized payload in DMSO.
-
Prepare fresh stock solutions of 100 mM CuSO4 in water, 200 mM THPTA in water, and 500 mM sodium ascorbate in water.
-
In a reaction tube, add a 5 to 10-fold molar excess of the alkyne-payload to the azido-PEGylated antibody solution.
-
Prepare the Cu(I)-THPTA catalyst by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio.
-
Add the catalyst to the antibody-payload mixture to a final concentration of 1-2 mM Cu(I).
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove excess payload and catalyst.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to compare the cytotoxic potential of ADCs with different PEG linker lengths.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG16, PEG24)
-
Untreated control and isotype control ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ADCs in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Protocol 3: Pharmacokinetic (PK) Study in Mice
This protocol provides a general framework for evaluating the PK properties of ADCs with different PEG linkers.
Materials:
-
Tumor-free mice (e.g., BALB/c or nude mice)
-
ADCs with varying PEG linker lengths
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., heparinized capillaries)
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Administer a single intravenous (IV) dose of each ADC to a cohort of mice (n=3-5 per group).
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the total antibody or ADC in the plasma samples using a validated ELISA method.
-
Perform non-compartmental analysis on the concentration-time data to determine key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of in vitro potency for some systems, longer linkers like PEG16 generally enhance pharmacokinetic properties and in vivo efficacy, particularly for bioconjugates with hydrophobic payloads. However, there is no one-size-fits-all solution, and the optimal PEG linker length is likely specific to the antibody, payload, and target. A systematic evaluation of different linker lengths, using the experimental approaches outlined in this guide, is therefore essential for the rational design of safe and effective bioconjugates. The use of discrete PEG linkers, such as this compound, ensures the homogeneity of the final product, which is a crucial aspect for clinical development.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Characterizing Azido-PEG16-acid Conjugates: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like Azido-PEG16-acid is critical for the successful development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative overview of two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS)—for the characterization of this compound and its conjugates, supported by experimental protocols and data presentation.
This compound is a heterobifunctional linker featuring a terminal azide group for "click chemistry" reactions and a carboxylic acid for amide bond formation.[1] The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility.[1] Accurate mass determination is essential to confirm its identity, purity, and successful conjugation to biomolecules.
Comparative Analysis of Mass Spectrometry Techniques
The choice between MALDI-TOF and ESI-MS for analyzing this compound conjugates depends on the specific analytical requirements, including the nature of the conjugate and the desired quantitative or qualitative information.[2]
| Feature | MALDI-TOF MS | ESI-MS |
| Ionization Principle | Analyte is co-crystallized with a matrix and ionized by a laser. Primarily forms singly charged ions.[3] | Analyte in solution is nebulized, creating highly charged droplets that evaporate to produce multiply charged ions.[2] |
| Primary Application for this compound | Rapid determination of molecular weight, purity assessment of the free linker, and analysis of polydispersity in PEGylated peptides. | Analysis of intact PEGylated proteins and conjugates, often coupled with liquid chromatography (LC) for separation of complex mixtures. |
| Sample Preparation | Requires finding a suitable matrix and co-crystallization conditions. Can be challenging for some molecules. | Simpler sample introduction from solution, compatible with online separation techniques like LC. |
| Spectral Complexity | Generally produces simpler spectra with predominantly singly charged ions, making interpretation straightforward. | Can produce complex spectra with multiple charge states for a single analyte, often requiring deconvolution software for interpretation. |
| Fragmentation | Fragmentation can occur in-source (in-source decay) or post-source, which can be used for structural elucidation. | Fragmentation is typically induced in a collision cell (tandem MS) to obtain structural information. |
| Key Advantages | High sensitivity, tolerance to some buffers and salts, and simple spectral interpretation for polymers. | Soft ionization technique suitable for large, fragile biomolecules, easily coupled to LC for high-resolution separation. |
| Key Disadvantages | Potential for metastable decay of the azide group, leading to misinterpretation of spectra. Limited compatibility with direct coupling to liquid chromatography. | High spectral complexity for polydisperse samples and large conjugates, requiring advanced data processing. |
Experimental Protocols
Detailed methodologies for the mass spectrometric analysis of this compound and its conjugates are provided below. Instrument-specific parameters should be optimized for best results.
MALDI-TOF MS Protocol for this compound
This protocol is adapted for the analysis of a PEG linker.
1. Sample and Matrix Preparation:
-
Analyte: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water solution.
-
Matrix: Prepare a 10 mg/mL solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Cationizing Agent (Optional but Recommended for PEGs): Prepare a 2 mg/mL solution of sodium chloride (NaCl) in 50% acetonitrile with 0.1% TFA to promote the formation of sodiated adducts, which are often more stable and easier to interpret for PEG molecules.
2. Sample Spotting:
-
Mix the matrix, cationizing agent, and analyte solutions in a 10:1:1 ratio.
-
Spot 1 µL of the mixture onto a ground steel MALDI target plate and allow it to air dry completely.
3. Mass Spectrometry Analysis:
-
Instrument: A MALDI-TOF mass spectrometer (e.g., Bruker ultrafleXtreme).
-
Mode: Reflector positive ion mode.
-
Laser: Use a nitrogen laser (337 nm), with power adjusted slightly above the ionization threshold.
-
Calibration: Calibrate the instrument using a suitable standard with masses in the expected range of the analyte.
ESI-MS Protocol for this compound Conjugates (LC-MS)
This protocol is suitable for the analysis of PEGylated proteins or peptides.
1. Sample Preparation:
-
Prepare a stock solution of the this compound conjugate at 1 mg/mL in an appropriate buffer (e.g., 10 mM ammonium acetate).
-
If necessary, remove excess unconjugated PEG using a suitable molecular weight cutoff filter.
-
Dilute the sample to a final concentration of approximately 10 µM in the initial mobile phase.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Mass Range: 500-4000 m/z.
-
Data Analysis: Use deconvolution software (e.g., ProMass HR) to convert the multiply charged spectrum into a zero-charge mass spectrum.
Workflow and Data Visualization
The synthesis and characterization of an this compound conjugate, for instance with a peptide, follows a structured workflow.
The following diagram illustrates the decision-making process for choosing the appropriate mass spectrometry technique.
Alternative Linker Technologies
While PEG linkers are widely used, alternatives are emerging to address concerns such as potential immunogenicity. Polysarcosine (PSar) and polypeptide-based linkers are two such alternatives that offer improved biocompatibility and, in some cases, biodegradability. The mass spectrometry techniques described in this guide are also applicable to the characterization of conjugates made with these alternative linkers, although optimization of experimental conditions may be required.
References
Head-to-Head Comparison of Azido-PEG and Maleimide-PEG Linkers: A Guide for Researchers
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and homogeneity.[1][2] Among the plethora of options, Azido-Polyethylene Glycol (PEG) and Maleimide-PEG linkers have emerged as two of the most robust and widely utilized tools.[3][4] This guide provides an objective, data-driven comparison of these two linker technologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The fundamental difference lies in their reaction mechanisms and target specificities. Azido-PEG linkers are key components in "click chemistry," a class of bioorthogonal reactions known for their high specificity and efficiency.[1] In contrast, Maleimide-PEG linkers react selectively with thiol groups, making them a popular choice for conjugating molecules to cysteine residues in proteins.
Quantitative Performance Comparison
The selection between Azido-PEG and Maleimide-PEG linkers is often dictated by the specific requirements of the biomolecule being modified, the desired stability of the conjugate, and the overall experimental design. The following table summarizes key performance metrics for each linker type.
| Feature | Azido-PEG Linker | Maleimide-PEG Linker |
| Reaction Chemistry | 1,3-Dipolar Cycloaddition ("Click Chemistry") | Michael Addition |
| Target Functional Group | Alkyne or Strained Alkyne (e.g., DBCO) | Thiol / Sulfhydryl (-SH) on Cysteine Residues |
| Reaction pH | Wide range, compatible with physiological pH | Optimal at pH 6.5-7.5 |
| Reaction Speed | SPAAC (copper-free) is fast; CuAAC (copper-catalyzed) is very fast | Fast, typically completes within minutes to a few hours |
| Bond Stability | Forms a highly stable triazole ring | Forms a stable thioether bond, but can be susceptible to retro-Michael reaction leading to deconjugation |
| Specificity/Bioorthogonality | Highly specific and bioorthogonal; azides do not react with native functional groups in biological systems | Highly specific to thiols at pH 6.5-7.5; potential for cross-reactivity with amines at pH > 7.5 |
| Potential for Side Reactions | Minimal, especially in copper-free reactions (SPAAC) | Possible reaction with amines at higher pH; hydrolysis of the maleimide ring can occur |
| Homogeneity of Conjugate | High, especially when using site-specific incorporation of alkyne groups | Can be heterogeneous if targeting native disulfide bonds; high homogeneity achievable with engineered cysteine residues |
Reaction Mechanisms and Pathways
The distinct chemistries of Azido-PEG and Maleimide-PEG linkers govern their applications and the characteristics of the resulting bioconjugates.
Azido-PEG Linker: Click Chemistry
Azido-PEG linkers utilize bioorthogonal click chemistry, which allows for efficient and specific covalent bond formation in complex biological environments without interfering with native biochemical processes. The two main types are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction between an azide and a terminal alkyne requires a copper catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained alkyne, such as dibenzocyclooctyne (DBCO), for reaction with the azide. The absence of a toxic copper catalyst makes SPAAC ideal for in vivo and live-cell applications.
The resulting triazole linkage is exceptionally stable.
Caption: Workflow for Azido-PEG conjugation via copper-free "click" chemistry (SPAAC).
Maleimide-PEG Linker: Thiol-Michael Addition
Maleimide-PEG linkers are highly reactive towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This reaction, a Michael addition, proceeds rapidly and with high specificity under mild physiological conditions (pH 6.5-7.5). At a pH of 7.0, the reaction of a maleimide with a thiol is about 1,000 times faster than its reaction with an amine. This specificity makes maleimide linkers a go-to choice for targeting cysteine residues in proteins and peptides. However, the stability of the resulting thioether bond can be a concern, as it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to premature release of the conjugated payload.
Caption: Workflow for Maleimide-PEG conjugation via Michael addition to a thiol group.
Comparative Summary: Advantages and Disadvantages
| Linker Type | Advantages | Disadvantages |
| Azido-PEG | High Specificity & Bioorthogonality: Azide group is inert in biological systems, preventing side reactions. Stable Linkage: Forms a very stable triazole ring. Versatility: Can be used in multi-step labeling and in vivo applications (SPAAC). High Purity & Homogeneity: Monodispersed Azido-PEGs allow for precise control and reproducibility. | Two-Step Process: Requires the target biomolecule to be functionalized with an alkyne group. Potential for Copper Toxicity (CuAAC): The copper catalyst used in CuAAC can be toxic to cells, though SPAAC avoids this. |
| Maleimide-PEG | Direct & Fast Reaction: Reacts directly with naturally occurring or engineered thiol groups. High Thiol Specificity: Highly selective for thiols at neutral pH. Widely Established: A very common and well-understood chemistry for bioconjugation, especially in ADCs. | Linkage Instability: The thioether bond can be reversible via a retro-Michael reaction, leading to payload deconjugation. Potential for Off-Target Reactions: Can react with amines at pH > 7.5. Hydrolysis: The maleimide group can hydrolyze in aqueous solutions, reducing its reactivity over time. |
Decision-Making Workflow
Choosing the appropriate linker is crucial for the success of a bioconjugation project. The following decision tree illustrates a logical workflow for selecting between Azido-PEG and Maleimide-PEG linkers.
Caption: A decision-making workflow for choosing between Azido-PEG and Maleimide-PEG linkers.
Experimental Protocols
The following are generalized protocols for the conjugation of PEG linkers to proteins. Optimization is typically required for each specific molecule and application.
Protocol 1: Maleimide-PEG Conjugation to a Thiol-Containing Protein
This protocol describes the conjugation of a Maleimide-PEG linker to a protein containing free cysteine residues.
Materials:
-
Protein with free thiol groups (e.g., antibody with reduced disulfides)
-
Maleimide-PEG reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing EDTA (e.g., 5-10 mM) to prevent disulfide bond re-formation. The buffer must be free of thiols.
-
Reducing agent (if needed, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography (SEC) or dialysis cassette)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols. Add a 10- to 20-fold molar excess of TCEP to the antibody solution and incubate at 37°C for 30-90 minutes.
-
Buffer Exchange: Immediately remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with degassed conjugation buffer.
-
Linker Preparation: Immediately before use, dissolve the Maleimide-PEG reagent in a compatible organic solvent (like DMSO) and then dilute it into the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the reduced protein.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a molar excess of a small molecule thiol like N-acetylcysteine.
-
Purification: Purify the final conjugate from excess linker and other reagents using SEC, dialysis, or another suitable chromatography method.
Protocol 2: Azido-PEG Conjugation via SPAAC (Copper-Free Click Chemistry)
This protocol outlines the conjugation of a DBCO-functionalized protein with an Azido-PEG linker.
Materials:
-
DBCO-functionalized protein
-
Azido-PEG reagent
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-7.4.
-
Purification system (e.g., SEC or dialysis cassette)
Procedure:
-
Protein and Linker Preparation: Dissolve the DBCO-functionalized protein in the reaction buffer. Separately, dissolve the Azido-PEG reagent in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Molar Ratio Determination: Determine the desired molar ratio of Azido-PEG to the protein. A 3- to 5-fold molar excess of the Azido-PEG linker is a common starting point.
-
Conjugation Reaction: Add the calculated amount of the Azido-PEG stock solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Once the reaction is complete, purify the final conjugate from the excess, unreacted Azido-PEG reagent using SEC, dialysis, or another suitable method to ensure the removal of small molecules.
-
Characterization: Characterize the final conjugate to determine the degree of labeling (DOL) using methods like mass spectrometry or UV-Vis spectroscopy. Assess the purity and aggregation state using SEC-HPLC.
References
The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of Azido-PEG16-acid and Shorter Analogs
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to achieving optimal therapeutic outcomes. The linker, a critical component connecting the biological moiety to a payload, significantly influences the conjugate's stability, solubility, pharmacokinetics, and overall efficacy. Among the diverse linker technologies, polyethylene glycol (PEG) linkers are widely favored for their hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of the final product. This guide provides a comparative analysis of Azido-PEG16-acid, a long-chain PEG linker, against its shorter azido-PEG counterparts, supported by experimental data to inform the selection of the most appropriate linker for specific applications.
The length of the PEG chain in a linker is a crucial parameter that can be tailored to fine-tune the properties of a bioconjugate. Longer PEG chains, such as in this compound, are generally employed to enhance the solubility and stability of the conjugate, particularly when dealing with hydrophobic payloads.[1] The extended PEG spacer can also increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life.[1][2] Conversely, shorter PEG linkers may be advantageous in creating more compact conjugates or when steric hindrance at the target binding site is a concern.[3]
Quantitative Comparison of PEG Linker Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance parameters of bioconjugates. It is important to note that the data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| Linker | Clearance Rate | Fold Change vs. Non-PEGylated |
| No PEG | High | 1x |
| < PEG8 | Rapid | - |
| ≥ PEG8 | Slower | - |
Data synthesized from a study on non-binding IgG conjugated to a payload with a drug-to-antibody ratio (DAR) of 8. Clearance rates were found to increase rapidly for conjugates with PEG linkers smaller than PEG8.[2]
Table 2: Influence of PEG Linker Length on In Vivo Half-Life and In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Linker | In Vivo Half-Life (minutes) | Fold Extension vs. No PEG | In Vitro Cytotoxicity (IC50) Reduction |
| No PEG | 19.6 | 1x | 1x |
| 4 kDa PEG | 49.2 | 2.5x | 4.5x |
| 10 kDa PEG | 219.0 | 11.2x | 22x |
Data from a study on HER2-targeting affibody molecules conjugated to MMAE. The results indicate that while longer PEG chains significantly prolong the circulation half-life, they can also lead to a reduction in in vitro potency.
Table 3: Effect of PEG Linker Length on In Vivo Tumor Accumulation of Folate-Linked Liposomes
| Linker Length | Tumor Accumulation | Tumor Size Reduction vs. 2K PEG |
| 2 kDa PEG | - | - |
| 5 kDa PEG | - | - |
| 10 kDa PEG | Significantly Increased | >40% |
This study highlights that for liposomal drug delivery, a longer PEG linker can enhance tumor targeting and the therapeutic efficacy of the encapsulated drug in vivo.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of different length PEG linkers are provided below.
Protocol 1: ADC Synthesis and Characterization
This protocol outlines the general steps for synthesizing and characterizing an ADC with an Azido-PEG-acid linker.
1. Antibody Modification:
- A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
2. Drug-Linker Preparation:
- The Azido-PEGn-acid linker (where n represents the number of PEG units) is activated at its carboxylic acid terminus, for example, by conversion to an NHS ester.
- The activated linker is then reacted with an alkyne-functionalized payload via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) to form the drug-linker construct.
3. Conjugation:
- The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a stable thioether bond between the maleimide group (if incorporated into the linker) and the antibody's sulfhydryl groups.
4. Purification and Characterization:
- The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregated species.
- The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
Protocol 2: In Vitro Cytotoxicity Assay
This assay is used to determine the potency of the ADC against cancer cell lines.
1. Cell Culture:
- Target cancer cells are cultured in appropriate media and conditions.
2. ADC Treatment:
- Cells are seeded in 96-well plates and treated with serial dilutions of the ADC.
3. Viability Assessment:
- After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
4. IC50 Determination:
- The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Protocol 3: Pharmacokinetic (PK) Study in Rodents
This study evaluates the in vivo clearance and half-life of the ADC.
1. Animal Model:
- Healthy mice or rats are used for the study.
2. ADC Administration:
- ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
3. Blood Sampling:
- Blood samples are collected at predetermined time points post-injection.
4. Quantification:
- The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
5. Data Analysis:
- Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the plasma concentration-time data.
Visualizing the Workflow and Rationale
To better understand the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Researcher's Guide to Validating the Activity of PEGylated Biomolecules
An objective comparison of key functional assays with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The covalent attachment of polyethylene glycol (PEG) to biomolecules, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and antibody fragments. This modification can lead to a longer circulatory half-life, reduced immunogenicity, and increased stability. However, the addition of a PEG chain can also impact the biological activity of the molecule. Therefore, rigorous functional testing is crucial to validate that the desired therapeutic efficacy is retained or appropriately modified.
This guide provides a comparative overview of essential functional assays for validating the activity of PEGylated biomolecules, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
Data Presentation: Comparing the Impact of PEGylation on Biomolecule Function
The following tables summarize quantitative data from various studies, comparing the functional activity of PEGylated biomolecules to their non-PEGylated counterparts.
Table 1: Comparison of Enzyme Kinetics
| Biomolecule | Modification | kcat (s-1) | KM (mM) | kcat/KM (s-1M-1) | % Activity Retained | Reference |
| α-Chymotrypsin | Non-PEGylated | 0.25 | 0.05 | 5000 | 100% | [1] |
| Mono-PEGylated (5 kDa) | 0.15 | 0.10 | 1500 | 30% | [1] | |
| Multi-PEGylated (5 kDa) | 0.10 | 0.19 | 526 | 10.5% | [1] |
Table 2: Comparison of In Vitro Potency (IC50/EC50)
| Biomolecule | Functional Assay | Non-PEGylated IC50/EC50 | PEGylated IC50/EC50 | Fold Change in Potency | Reference |
| Interferon α-2a | Antiviral Assay | ~10 pM | ~50 pM | 5-fold decrease | [2] |
| Certolizumab Pegol (anti-TNFα Fab') | L929 Cytotoxicity Assay | Not Applicable | 2.5 ng/mL (IC90) | - | |
| Adalimumab (anti-TNFα mAb) | L929 Cytotoxicity Assay | 15 ng/mL (IC90) | Not Applicable | - | |
| Infliximab (anti-TNFα mAb) | L929 Cytotoxicity Assay | 20 ng/mL (IC90) | Not Applicable | - | |
| Erythropoietin | Cell Proliferation Assay | 100% (relative activity) | 13.9 - 93.5% (relative activity) | 1.1 to 7.2-fold decrease |
Table 3: Comparison of Binding Affinity (KD)
| Biomolecule | Ligand | Non-PEGylated KD (nM) | PEGylated KD (nM) | Fold Change in Affinity | Reference |
| Anti-HER2 Fab | HER2 | 1.2 | 5.8 | 4.8-fold decrease | |
| Generic Antibody | Antigen | Baseline | Minor Loss | Not Quantified | [3] |
Key Functional Assays and Experimental Protocols
The choice of functional assay depends on the biomolecule's mechanism of action. Below are detailed protocols for commonly used assays.
Enzyme Activity Assay
This assay is fundamental for PEGylated enzymes and measures the catalytic efficiency of the modified enzyme compared to its native form.
Protocol: α-Chymotrypsin Activity Assay
-
Reagent Preparation:
-
Prepare a 10 mM potassium phosphate buffer (pH 7.1).
-
Prepare a stock solution of the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA) in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to achieve a final concentration range of 0 to 0.5 mM.
-
Prepare solutions of non-PEGylated and PEGylated α-chymotrypsin in the phosphate buffer to a final concentration of 0.8 μM.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the substrate solution at various concentrations.
-
Initiate the reaction by adding 50 µL of the enzyme solution (non-PEGylated or PEGylated) to each well.
-
Immediately measure the absorbance at 410 nm using a microplate reader at 25°C.
-
Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε410 for p-nitroaniline = 8,800 M-1cm-1).
-
Plot the initial velocity (V0) against the substrate concentration.
-
Determine the Michaelis-Menten constant (KM) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
Compare the kinetic parameters (kcat, KM, and kcat/KM) of the PEGylated enzyme to the non-PEGylated enzyme to assess the impact of PEGylation on catalytic activity.
-
Cell-Based Proliferation/Cytotoxicity Assays
These assays are crucial for biomolecules that modulate cell growth, such as growth factors, cytokines, and cytotoxic agents.
Protocol: TNF-α Induced Cytotoxicity Assay using L929 Cells
-
Cell Culture:
-
Culture L929 murine fibrosarcoma cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed L929 cells into a 96-well plate at a density of 2 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of the PEGylated and non-PEGylated anti-TNF-α antibodies in culture medium.
-
Add a constant, suboptimal concentration of TNF-α (e.g., 1 ng/mL) to each well, followed by the addition of the antibody dilutions.
-
Include control wells with cells and TNF-α only (maximum cytotoxicity) and cells with medium only (no cytotoxicity).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each antibody concentration relative to the control wells.
-
Plot the percentage of cell viability against the antibody concentration.
-
Determine the IC50 value (the concentration of antibody that inhibits 50% of TNF-α induced cytotoxicity) for both the PEGylated and non-PEGylated antibodies using a non-linear regression analysis.
-
Binding Affinity Assays
Surface Plasmon Resonance (SPR) is a powerful technique to measure the binding kinetics (association and dissociation rates) and affinity (KD) of a PEGylated biomolecule to its target.
Protocol: SPR Analysis of Antibody-Antigen Binding
-
Immobilization of Ligand:
-
Immobilize the antigen (ligand) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport limitations.
-
Activate the sensor surface with a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Inject the antigen solution over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the PEGylated and non-PEGylated antibodies (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the association phase (binding) for a defined period.
-
Switch back to running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., low pH glycine) to remove the bound analyte.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to obtain the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.
-
Compare the KD values of the PEGylated and non-PEGylated antibodies to determine the impact of PEGylation on binding affinity.
-
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Caption: Workflow for comparing the functional activity of PEGylated and non-PEGylated biomolecules.
Caption: Simplified Type I Interferon signaling pathway.
By employing a combination of these well-characterized functional assays, researchers can thoroughly evaluate the impact of PEGylation on the biological activity of their biomolecules, ensuring the development of safe and effective therapeutics.
References
- 1. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral potency analysis and functional comparison of consensus interferon, interferon-alpha2a and pegylated interferon-alpha2b against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Bifunctional PEG Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical step in the synthesis of effective bioconjugates. Polyethylene glycol (PEG) linkers have become indispensable tools, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2] This guide offers an objective comparison of various bifunctional PEG linkers, supported by experimental data, to inform the selection process for applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).
Understanding Bifunctional PEG Linkers: Structure and Advantages
Bifunctional PEG linkers are characterized by a central polyethylene glycol chain with reactive functional groups at both ends.[3] This structure allows for the covalent linkage of two different molecular entities, such as a protein and a small molecule drug.[4][5] The PEG component itself is a hydrophilic and biocompatible polymer that confers several key advantages to the final bioconjugate:
-
Improved Solubility: The hydrophilic nature of PEG can significantly enhance the solubility of hydrophobic drugs and proteins in aqueous environments, which can help to reduce aggregation.
-
Enhanced Stability: PEG chains can act as a protective barrier, shielding the conjugated molecule from enzymatic degradation and thereby increasing its stability.
-
Reduced Immunogenicity: The PEGylation process can mask immunogenic epitopes on a molecule, potentially lowering the risk of an adverse immune response.
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life in the body.
Bifunctional PEG linkers can be broadly categorized into two main types: homobifunctional and heterobifunctional.
-
Homobifunctional PEG Linkers: These possess identical reactive groups at both ends of the PEG chain. They are often used for cross-linking similar molecules.
-
Heterobifunctional PEG Linkers: These feature two different reactive groups at their termini. This allows for controlled, sequential conjugation of two distinct molecules, offering greater precision and versatility in bioconjugation strategies.
Comparative Analysis of Bifunctional PEG Linkers
The choice of a bifunctional PEG linker significantly impacts the properties and performance of the resulting bioconjugate. Below are comparisons based on functionality and length.
2.1. Homobifunctional vs. Heterobifunctional Linkers
The primary distinction in performance between these two types of linkers arises from their end-group chemistry. Homobifunctional linkers, such as HO-Peg18-OH, necessitate a one-pot reaction, which can sometimes result in a mixture of products and require more rigorous purification. In contrast, the orthogonal reactive ends of heterobifunctional linkers permit a more controlled, two-step conjugation process, generally leading to a more uniform and well-defined final product with a higher yield.
| Feature | Homobifunctional Linker (e.g., HO-Peg18-OH) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) | Reference |
| Conjugation Control | Lower (one-pot reaction) | Higher (sequential, orthogonal reactions) | |
| Product Homogeneity | Can lead to a mixture of products | Generally results in a more homogenous product | |
| Typical Yield | Variable | Higher yield of the desired conjugate | |
| Purification | May require more stringent purification | Generally simpler purification | |
| Best Use Case | Simple crosslinking where precise control is not paramount | Complex bioconjugates like ADCs and PROTACs |
2.2. Impact of PEG Linker Length on Bioconjugate Properties
The length of the PEG chain is a critical parameter that can be adjusted to fine-tune the physicochemical and biological properties of a bioconjugate.
Effect on Antibody-Drug Conjugate (ADC) Clearance:
Longer PEG chains can lead to improved exposure of ADCs. A study on homogeneous DAR 8 conjugates in rats demonstrated a trend of decreased clearance with increased PEG length.
| PEG Linker Length | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
| Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats. |
Effect on Receptor Binding Affinity:
For certain receptor-ligand interactions, a shorter, more constrained linker may be advantageous. A study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR) showed that shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.
| Linker | IC50 (nM) |
| PEG1 | 1.8 ± 0.2 |
| PEG2 | 2.1 ± 0.3 |
| PEG3 | 3.5 ± 0.4 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. |
Effect on Half-Life and Cytotoxicity of Miniaturized ADCs:
A study on affibody-based drug conjugates demonstrated that while longer PEG chains significantly prolonged circulation half-life, they also reduced in vitro cytotoxicity.
| Conjugate (Linker) | Half-Life Extension (fold change vs. no PEG) | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) | Maximum Tolerated Dose (mg/kg) |
| ZHER2-SMCC-MMAE (No PEG) | 1 | 1 | 5.0 |
| ZHER2-PEG4K-MMAE (4 kDa PEG) | 2.5 | 4.5 | 10.0 |
| ZHER2-PEG10K-MMAE (10 kDa PEG) | 11.2 | 22 | 20.0 |
| Data from a study on affibody-based drug conjugates. |
Common Bifunctional PEG Linker Chemistries and Workflows
The choice of reactive groups on a PEG linker is dictated by the available functional groups on the molecules to be conjugated.
-
Amine-Reactive Linkers (e.g., NHS esters): N-hydroxysuccinimide (NHS) esters are widely used to target primary amines, such as the side chains of lysine residues on proteins. The reaction forms a stable amide bond.
-
Thiol-Reactive Linkers (e.g., Maleimides): Maleimide groups react specifically with thiol (sulfhydryl) groups, found in cysteine residues, to form a stable thioether bond. This allows for more site-specific conjugation as cysteines are less abundant than lysines.
-
Click Chemistry Linkers (e.g., Alkynes, Azides, DBCO): Bioorthogonal click chemistry reactions, such as copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), offer high specificity and efficiency. DBCO-PEG linkers are used for these copper-free reactions.
Below is a diagram illustrating a general workflow for bioconjugation using a heterobifunctional linker.
Caption: General workflow for a two-step bioconjugation process.
Applications in Advanced Therapeutics
Bifunctional PEG linkers are integral to the development of sophisticated therapies like ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs):
In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-associated antigen. The PEG linker can improve the ADC's solubility and pharmacokinetic profile, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.
Caption: Mechanism of action for an ADC utilizing a PEG linker.
Proteolysis-Targeting Chimeras (PROTACs):
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker, often containing a PEG chain, is a critical component that determines the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: PROTAC mechanism of action featuring a PEG linker.
Experimental Protocols
The following are detailed methodologies for common experiments involving bifunctional PEG linkers.
5.1. Protocol for Bioconjugation Using an NHS-PEG-Maleimide Linker
This protocol outlines the conjugation of a protein with available primary amines to a molecule with a free sulfhydryl group.
-
Materials:
-
Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS), pH 7.2-8.0.
-
NHS-Ester-PEG-Maleimide linker.
-
Molecule with a sulfhydryl group.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Desalting column (e.g., size-exclusion chromatography).
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol).
-
-
Procedure:
-
Step 1: Reaction of Protein with NHS-Ester-PEG-Maleimide a. Equilibrate the NHS-Ester-PEG-Maleimide linker to room temperature before opening. b. Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM. c. Add the linker solution to the protein solution at a 5- to 20-fold molar excess. d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. e. Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Step 2: Conjugation of the Maleimide-Activated Protein a. Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated protein solution, typically at a slight molar excess. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. c. The reaction can be quenched by adding a sulfhydryl-containing reagent like cysteine. d. Purify the final bioconjugate using size-exclusion chromatography (SEC) or another appropriate method to remove unreacted components.
-
5.2. Protocol for In Vivo Half-Life Determination
-
Materials:
-
PEGylated bioconjugate.
-
Animal model (e.g., mice or rats).
-
Validated analytical method (e.g., ELISA) to quantify the bioconjugate in plasma.
-
-
Procedure:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated method like ELISA.
-
Plot the plasma concentration of the bioconjugate versus time.
-
Fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).
-
5.3. Protocol for ADC Characterization by HPLC
High-performance liquid chromatography (HPLC) is used to assess the purity and determine the drug-to-antibody ratio (DAR) of ADCs.
-
Method: Size-Exclusion Chromatography (SEC-HPLC)
-
Column: Use a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate buffer with NaCl.
-
Detection: UV at 280 nm.
-
Analysis: This method separates the monomeric ADC from aggregates and fragments, allowing for purity assessment.
-
Conclusion
Bifunctional PEG linkers are versatile and powerful tools in the field of bioconjugation. The choice between a homobifunctional and a heterobifunctional linker depends on the required level of reaction control and product purity, with heterobifunctional linkers being the preferred choice for complex therapeutics like ADCs and PROTACs. The length of the PEG chain must be carefully optimized, as it presents a trade-off between improved pharmacokinetics and potential reduction in biological activity. By understanding the different chemistries and supported by the quantitative data and protocols presented in this guide, researchers can make more informed decisions to advance the development of novel bioconjugates.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
